Product packaging for Swietenidin B(Cat. No.:CAS No. 2721-56-4)

Swietenidin B

Cat. No.: B1220538
CAS No.: 2721-56-4
M. Wt: 205.21 g/mol
InChI Key: SZUBEJQEEOURQH-UHFFFAOYSA-N
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Description

Swietenidin B is a limonoid compound sourced from Swietenia macrophylla King (Meliaceae family), a plant with a significant history in traditional medicine and a rich profile of biologically active secondary metabolites . Limonoids like this compound are tetranortriterpenoids characterized by a 17β-furan ring and are the primary active constituents identified in the Swietenia genus . Researchers are interested in this class of compounds for their diverse potential bioactivities, which may include antidiabetic, anti-inflammatory, antioxidant, and anticancer properties, as observed in related limonoids from the same source . For instance, extracts from Swietenia macrophylla seeds have been shown to modulate key pathways such as PI3K/Akt, NF-κB, and MAPK, which are crucial in glucose metabolism, inflammation, and cellular stress responses . This makes compounds like this compound valuable tools for probing these mechanisms in experimental models. The structural complexity and variety of limonoids offer a broad scope for phytochemical and pharmacological investigation in drug discovery research . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic or therapeutic procedures, nor for human or veterinary clinical applications. It is not for household or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B1220538 Swietenidin B CAS No. 2721-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-7-5-3-4-6-8(7)12-11(13)10(9)15-2/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUBEJQEEOURQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)NC2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332012
Record name Swietenidin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2721-56-4
Record name 3,4-Dimethoxy-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2721-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Swietenidin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Alkaloids of Swietenia: A Technical Guide to Discovery, Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The genus Swietenia, a member of the Meliaceae family, is a rich source of diverse bioactive secondary metabolites. While traditionally recognized for its limonoid constituents, there is growing interest in the alkaloidal compounds present in these plants. This technical guide provides a comprehensive overview of the current scientific understanding of alkaloids from Swietenia species, with a particular focus on a confirmed isoquinoline alkaloid from Swietenia macrophylla. The guide addresses the initial query regarding "Swietenidin B," clarifying its chemical identity and the current lack of scientific literature linking it to the Swietenia genus. It then pivots to a detailed exploration of a confirmed alkaloid, presenting its discovery, natural sources, detailed experimental protocols for its isolation, and a summary of its biological activities with quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

The Case of "this compound": A Clarification

Initial inquiries into "this compound" from Swietenia species have revealed a discrepancy in the available scientific literature. While a compound with the IUPAC name 3,4-dimethoxy-1H-quinolin-2-one is listed in chemical databases as this compound, extensive searches have not yielded any primary scientific publications confirming its isolation from any Swietenia species.

The OSADHI database of Indian medicinal plants lists "this compound" as a quinoline alkaloid, but does not specify its natural source. Quinoline alkaloids are more commonly reported from other plant families, such as the Rutaceae. Given the current evidence, it is concluded that the association of this compound with the genus Swietenia is not substantiated in the peer-reviewed scientific literature.

Table 1: Chemical Identity of this compound

ParameterValue
IUPAC Name 3,4-dimethoxy-1H-quinolin-2-one
Molecular Formula C₁₁H₁₁NO₃
Canonical SMILES COC1=C(C(=O)NC2=CC=CC=C21)OC
InChI Key SZUBEJQEEOURQH-UHFFFAOYSA-N
PubChem CID 442933
Class Quinoline alkaloid

Confirmed Alkaloid from Swietenia macrophylla: 3,6,7-trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline

In contrast to the ambiguity surrounding this compound, the presence of the isoquinoline alkaloid 3,6,7-trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline in the seeds of Swietenia macrophylla King has been reported in the scientific literature.[1][2][3] This section provides a detailed technical overview of this confirmed alkaloid.

Discovery and Natural Source

3,6,7-trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline was identified as a constituent of the seeds of Swietenia macrophylla (Meliaceae), a large, deciduous tree commonly known as mahogany.[1][2][3] This plant is native to the tropical regions of the Americas and is widely cultivated for its timber and traditional medicinal uses. The seeds, in particular, have been used in folk medicine for the treatment of various ailments, including diabetes and hypertension.[4]

Experimental Protocols: Isolation and Characterization

While a single, comprehensive protocol for the specific isolation of 3,6,7-trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline is not detailed in one publication, the following methodology is a synthesized workflow based on established procedures for the extraction of alkaloids and other secondary metabolites from Swietenia macrophylla seeds.[5][6][7]

2.2.1. General Extraction of Alkaloids from Swietenia macrophylla Seeds

  • Preparation of Plant Material: Dried seeds of Swietenia macrophylla are ground into a coarse powder.

  • Defatting: The powdered seeds are first extracted with a non-polar solvent, such as petroleum ether or hexane, using a Soxhlet apparatus to remove fatty oils.[6]

  • Alkaloid Extraction: The defatted seed powder is then subjected to extraction with a polar solvent, typically methanol or a mixture of methanol and water.[5] Maceration with intermittent shaking for several days is a common method.[7]

  • Acid-Base Extraction for Alkaloid Fractionation:

    • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

    • The acidic solution is then washed with an immiscible organic solvent like dichloromethane to remove neutral and weakly basic compounds.

    • The pH of the aqueous layer is adjusted to be basic (e.g., pH 9-10) with a base like ammonium hydroxide.

    • The basic aqueous solution is then repeatedly extracted with an organic solvent such as dichloromethane or chloroform to isolate the crude alkaloid fraction.

  • Purification of the Crude Alkaloid Fraction: The crude alkaloid fraction is subjected to chromatographic techniques for the isolation of individual compounds. This typically involves column chromatography over silica gel or alumina, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Further purification can be achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

2.2.2. Characterization

The structure of the isolated 3,6,7-trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Below is a diagram illustrating the general workflow for the isolation of alkaloids from Swietenia macrophylla seeds.

Alkaloid_Isolation_Workflow start Dried & Powdered Swietenia macrophylla Seeds soxhlet Soxhlet Extraction (Petroleum Ether) start->soxhlet defatted Defatted Seed Powder soxhlet->defatted maceration Maceration (Methanol) defatted->maceration crude_extract Crude Methanolic Extract maceration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid chromatography Column Chromatography (Silica Gel) crude_alkaloid->chromatography hplc Preparative HPLC chromatography->hplc isoquinoline 3,6,7-trimethoxy-4-methyl- 1,2,3,4-tetrahydroisoquinoline hplc->isoquinoline RBP4_Signaling_Pathway cluster_alkaloid Effect of Isoquinoline Alkaloid cluster_cell Adipocyte / Hepatocyte cluster_target_cell Target Cell (e.g., Muscle) alkaloid 3,6,7-trimethoxy-4-methyl- 1,2,3,4-tetrahydroisoquinoline rbp4_gene RBP4 Gene alkaloid->rbp4_gene Downregulates Expression rbp4_protein RBP4 Protein rbp4_gene->rbp4_protein Expression insulin_receptor Insulin Receptor rbp4_protein->insulin_receptor Impairs Signaling irs IRS Proteins insulin_receptor->irs Activation pi3k_akt PI3K/Akt Pathway irs->pi3k_akt glut4 GLUT4 Translocation pi3k_akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake

References

Unraveling the Molecular Architecture of Swietenidin B: A Deep Dive into its Biosynthesis in Swietenia macrophylla

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the biosynthetic pathway of Swietenidin B, a significant secondary metabolite found in Swietenia macrophylla, commonly known as big-leaf mahogany. While direct research on the biosynthesis of this compound is limited, this guide constructs a scientifically plausible pathway by drawing parallels with the well-documented biosynthesis of related limonoids, particularly swietenine, a major tetranortriterpenoid isolated from the same species. This document is intended to serve as a foundational resource, offering a proposed biosynthetic framework, detailed experimental methodologies, and a summary of relevant quantitative data to stimulate further research and drug discovery initiatives.

Introduction: The Significance of Limonoids from Swietenia macrophylla

Swietenia macrophylla is a rich source of a diverse array of bioactive secondary metabolites, with limonoids being a prominent class. These tetranortriterpenoids have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This compound and its analogues represent promising lead compounds for the development of novel therapeutics. Understanding their biosynthesis is paramount for harnessing their full potential through biotechnological production and metabolic engineering.

Proposed Biosynthetic Pathway of this compound (hypothesized via swietenine)

The biosynthesis of this compound, like other limonoids, is proposed to originate from the mevalonate (MVA) pathway, a fundamental route for the production of isoprenoids in plants. The pathway can be broadly divided into three key stages:

Stage 1: Formation of the Triterpenoid Precursor

The pathway commences with the synthesis of the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the MVA pathway. A series of condensation reactions leads to the formation of the C30 acyclic precursor, squalene. Squalene then undergoes epoxidation to form 2,3-oxidosqualene, a critical branching point for the synthesis of diverse triterpenoids.

Stage 2: Cyclization and Formation of the Protolimonoid Skeleton

The cyclization of 2,3-oxidosqualene is a pivotal step, catalyzed by a specific oxidosqualene cyclase (OSC). In the context of limonoid biosynthesis, this cyclization is believed to produce a tetracyclic triterpenoid scaffold, such as tirucallol or euphol. This initial cyclic structure is often referred to as a protolimonoid.

Stage 3: Oxidative Modifications and Rearrangements to form Swietenine

The protolimonoid skeleton undergoes a series of extensive oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYPs) and other enzymes. These modifications are responsible for the characteristic features of limonoids, including the formation of a furan ring from the side chain through the loss of four carbon atoms. For swietenine, these modifications would include a series of hydroxylations, dehydrogenations, and rearrangements to yield its complex, highly oxygenated structure. The final steps to form this compound would likely involve further specific enzymatic modifications of the swietenine scaffold.

Proposed_Biosynthesis_of_Swietenine cluster_MVA Mevalonate (MVA) Pathway cluster_Limonoid Limonoid Biosynthesis Acetyl-CoA Acetyl-CoA IPP IPP Acetyl-CoA->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP Squalene Squalene IPP->Squalene + DMAPP 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Protolimonoid Protolimonoid 2,3-Oxidosqualene->Protolimonoid Oxidosqualene cyclase (OSC) Intermediate_Limonoids Intermediate Limonoids Protolimonoid->Intermediate_Limonoids Cytochrome P450s (CYPs) & other enzymes (Oxidative Modifications) Swietenine Swietenine Intermediate_Limonoids->Swietenine Further Oxidations & Rearrangements

Caption: Proposed biosynthetic pathway of swietenine.

Quantitative Data on Limonoids in Swietenia macrophylla

Compound ClassCompound NamePlant PartConcentration/YieldReference
Limonoids SwietenineSeedsMajor constituent[1]
SwietenolideSeeds-[2]
Alkaloids -Leaves, Seeds, Fruit-axisPresent[3]
Terpenoids -Leaves, Seeds, Fruit-axisHigh content in leaves and seeds[3]
Flavonoids -SeedsHigh content[3]
Tannins -Leaves, Fruit-axisHigh content[3]
Phenols -LeavesHigh content[3]

Note: "-" indicates that specific quantitative values were not provided in the cited literature, but the compound class was identified as a significant component.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound will require a multi-faceted approach combining phytochemical analysis, enzyme assays, and molecular biology techniques. The following are detailed methodologies for key experiments that would be crucial in this endeavor.

Isolation and Structural Elucidation of this compound and Intermediates

Objective: To isolate and determine the chemical structure of this compound and potential biosynthetic intermediates from Swietenia macrophylla.

Methodology:

  • Plant Material Collection and Preparation: Collect fresh plant material (e.g., seeds, leaves, bark) of Swietenia macrophylla. Dry the material at room temperature or in a low-temperature oven and grind it into a fine powder.

  • Extraction: Perform sequential solvent extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to fractionate the secondary metabolites.

  • Chromatographic Separation:

    • Column Chromatography: Subject the crude extracts to column chromatography on silica gel or other suitable stationary phases. Elute with a gradient of solvents to separate fractions based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purify the fractions using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient.

  • Structural Elucidation:

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the isolated compounds using techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain detailed structural information using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Isolation_Workflow Plant_Material Swietenia macrophylla (e.g., seeds) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Sequential Solvent Extraction (Hexane, Ethyl Acetate, Methanol) Drying_Grinding->Extraction Crude_Extracts Crude Extracts Extraction->Crude_Extracts Column_Chromatography Column Chromatography (Silica Gel) Crude_Extracts->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Pure_Compounds Pure Compounds (this compound and Intermediates) HPLC->Pure_Compounds Structural_Elucidation Structural Elucidation (MS, NMR) Pure_Compounds->Structural_Elucidation

References

Spectroscopic Data of Swietenidin B (3,4-dimethoxy-1H-quinolin-2-one): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietenidin B, identified as 3,4-dimethoxy-1H-quinolin-2-one, is a quinolinone derivative. The quinolinone scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and further development in medicinal chemistry and pharmacological research. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound, based on the analysis of closely related compounds, and outlines the general experimental protocols for acquiring such data.

It is important to note that a complete, publicly available experimental dataset specifically for this compound is not readily found in the reviewed literature. Therefore, the data presented herein is a predictive summary based on the known spectroscopic behavior of analogous chemical structures.

Data Presentation

The following tables summarize the anticipated spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityAssignment
~ 10-12SingletN-H
~ 7.0 - 8.0MultipletAromatic protons (H-5, H-6, H-7, H-8)
~ 3.9 - 4.1SingletOCH₃ at C-4
~ 3.8 - 4.0SingletOCH₃ at C-3

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~ 160 - 165C=O (C-2)
~ 140 - 150Aromatic Quaternary Carbons (C-4, C-8a)
~ 130 - 145Aromatic Quaternary Carbon (C-3)
~ 115 - 135Aromatic CH Carbons (C-5, C-6, C-7, C-8)
~ 110 - 120Aromatic Quaternary Carbon (C-4a)
~ 55 - 65OCH₃ at C-4
~ 55 - 65OCH₃ at C-3

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400BroadN-H stretching
3000 - 3100MediumAromatic C-H stretching
2850 - 3000MediumAliphatic C-H stretching (from OCH₃)
~ 1650StrongC=O (amide) stretching
1500 - 1600Medium to StrongC=C aromatic ring stretching
1200 - 1300StrongC-O (ether) stretching
750 - 850StrongAromatic C-H out-of-plane bending

Table 3: Mass Spectrometry (MS) Data (Predicted)

m/zInterpretation
[M]+Molecular ion peak
[M-15]+Loss of a methyl group (•CH₃)
[M-30]+Loss of two methyl groups
[M-28]+Loss of carbon monoxide (CO)
[M-43]+Loss of an acetyl group (•COCH₃)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker AVANCE spectrometer (or equivalent) operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz would be suitable.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid, purified this compound directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Sample Preparation (for ESI):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Infuse the solution directly into the ESI source or inject it via a liquid chromatography system.

  • Sample Preparation (for EI):

    • Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.

    • For ESI, both positive and negative ion modes can be used to determine the most effective ionization.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic characterization of this compound.

Unraveling the Enigmatic "Swietenidin B": A Case of Mistaken Identity in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the chemical constituents of the genus Swietenia has revealed no definitive evidence of a compound designated as "Swietenidin B" within publicly accessible scientific literature and chemical databases. This suggests a potential misnomer or a reference to a novel, as-yet-unpublished molecule. The rich phytochemistry of Swietenia species, renowned for their diverse and biologically active limonoids, offers a landscape of complex molecular architectures that warrant exploration. However, without a confirmed structure for "this compound," a detailed technical guide on its specific molecular structure and stereochemistry cannot be formulated.

The genus Swietenia, belonging to the Meliaceae family, is a well-established source of structurally intricate and pharmacologically significant natural products. Extensive research on species such as Swietenia macrophylla and Swietenia mahagoni has led to the isolation and characterization of numerous tetranortriterpenoids, commonly known as limonoids. These compounds, including prominent examples like Swietenine and Swietenolide, are characterized by a highly oxygenated and rearranged furanolactone core structure.

Initial searches for "this compound" across multiple scientific databases, including PubChem, Scopus, and Google Scholar, yielded no results for a compound with this specific name. Further inquiries into lists of compounds isolated from Swietenia species also failed to identify "this compound." While a phonetically similar compound, "Sennidin B," exists, it is an anthraquinone glycoside, a class of molecules chemically distinct from the limonoids typically found in Swietenia.

Given the absence of information, it is plausible that "this compound" may be:

  • A Misspelling or Typographical Error: The intended compound of interest might be a known limonoid with a similar name, such as a derivative of Swietenine or another related compound.

  • A Novel, Undisclosed Compound: It is possible that "this compound" is a newly isolated natural product that has not yet been reported in peer-reviewed literature.

  • A Proprietary or Internal Designation: The name could be an internal code or a proprietary name used within a specific research group or company that has not been publicly disclosed.

To provide the requested in-depth technical guide, clarification on the precise identity and structure of the molecule of interest is essential. Should "this compound" be a confirmed, yet obscure, compound, access to its spectroscopic data (NMR, MS, IR, etc.) and any published literature would be imperative for a thorough analysis of its molecular structure and stereochemistry.

In the interest of providing a valuable resource for researchers, scientists, and drug development professionals, the following sections will outline the general characteristics of Swietenia limonoids, providing a framework for understanding the potential structural features and stereochemical complexity that a compound like "this compound" might possess if it belongs to this class of natural products. This will include a generalized discussion of their core scaffolds, common functional groups, and the spectroscopic techniques typically employed for their structure elucidation.

Should further information clarifying the identity of "this compound" become available, a comprehensive and specific technical guide will be promptly generated.

In Silico Prediction of Swietenidin B Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of Swietenidin B, a limonoid found in plants of the Swietenia genus. Given the known anti-inflammatory and anti-diabetic properties of extracts from these plants, this document outlines a computational approach to investigate this compound's potential therapeutic effects. The protocols and analyses presented are based on established computational techniques and data from related compounds.

Introduction

This compound is a tetranortriterpenoid belonging to the limonoid class of phytochemicals, predominantly found in the seeds of Swietenia macrophylla and Swietenia mahagoni.[1][2] Traditional medicine has utilized extracts from these plants for various ailments, including diabetes and inflammation.[1][2] In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a rapid and cost-effective means to elucidate the potential mechanisms of action and pharmacokinetic profiles of natural compounds like this compound.[3][4] This guide details a proposed workflow for the computational analysis of this compound's bioactivity, focusing on its potential anti-inflammatory and anti-diabetic effects.

Predicted Bioactivity and Potential Molecular Targets

Based on the bioactivities of the closely related compound Swietenine and extracts of Swietenia, this compound is predicted to exhibit anti-inflammatory and anti-diabetic properties.[5][6] The proposed molecular targets for in silico analysis are chosen based on their central role in inflammation and diabetes.

Anti-Inflammatory Targets

The anti-inflammatory action of related compounds involves the downregulation of pro-inflammatory mediators and the activation of antioxidant pathways.[5] Key protein targets include:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[3]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a crucial role in systemic inflammation.[5]

  • Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.[5]

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) and Kelch-like ECH-associated protein 1 (Keap1): The Nrf2-Keap1 pathway is a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[5][7]

Anti-Diabetic Targets

The anti-diabetic effects of Swietenia extracts are attributed to the inhibition of carbohydrate-hydrolyzing enzymes and modulation of metabolic signaling pathways.[8][9] Potential targets include:

  • α-Amylase and α-Glucosidase: Enzymes that break down complex carbohydrates into glucose. Their inhibition can help control postprandial hyperglycemia.[8]

  • Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt): Key components of a signaling pathway that promotes glucose uptake and glycogen synthesis.[9]

In Silico Prediction Workflow

The following diagram illustrates the proposed workflow for the in silico prediction of this compound's bioactivity.

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Target Preparation cluster_docking Molecular Docking Simulation cluster_admet Pharmacokinetic & Toxicity Prediction ligand_prep This compound Structure Retrieval (e.g., PubChem) ligand_3d 3D Structure Generation & Energy Minimization ligand_prep->ligand_3d docking Perform Molecular Docking (e.g., AutoDock Vina) ligand_3d->docking protein_prep Protein Structure Retrieval (e.g., PDB) protein_clean Structure Cleaning (Remove water, ligands) protein_prep->protein_clean protein_clean->docking analysis Analyze Binding Affinity & Interactions docking->analysis admet ADMET Prediction (e.g., SwissADME, pkCSM) analysis->admet conclusion Bioactivity Hypothesis Generation analysis->conclusion drug_likeness Drug-Likeness Evaluation (Lipinski's Rule of Five) admet->drug_likeness drug_likeness->conclusion

In Silico Bioactivity Prediction Workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Ligand and Protein Preparation
  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database like PubChem or by sketching it in a chemical drawing software.

    • Convert the 2D structure to a 3D structure using software such as Avogadro or the online tool CORINA.

    • Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a stable conformation.

    • Save the final structure in a suitable format (e.g., .pdbqt) for docking.

  • Protein Preparation:

    • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the protein for docking using software like AutoDockTools or Chimera. This involves:

      • Removing water molecules and any co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning partial charges (e.g., Gasteiger charges).

      • Saving the prepared protein structure in the .pdbqt format.

Molecular Docking Simulation
  • Grid Box Generation:

    • Define the binding site on the target protein. This is typically the active site where the natural ligand binds.

    • Generate a grid box that encompasses the defined binding site. The size and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.

  • Docking Execution:

    • Use a docking program like AutoDock Vina to perform the docking simulation.[1]

    • The program will explore different conformations and orientations of this compound within the protein's binding site and calculate the binding affinity for each pose.

    • The output will be a set of docked poses ranked by their binding energy (in kcal/mol).

  • Analysis of Results:

    • The pose with the lowest binding energy is considered the most favorable binding mode.

    • Visualize the interactions between this compound and the protein's amino acid residues using software like Discovery Studio Visualizer or PyMOL.[1]

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

ADMET and Drug-Likeness Prediction
  • SMILES Input:

    • Obtain the Simplified Molecular Input Line Entry System (SMILES) string for this compound.

  • Prediction using Web Servers:

    • Utilize online platforms like SwissADME and pkCSM for ADMET prediction.[10]

    • Input the SMILES string into the servers to calculate various pharmacokinetic and toxicological properties.

  • Drug-Likeness Evaluation:

    • Assess the drug-likeness of this compound based on Lipinski's Rule of Five, which evaluates properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.[10]

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from the proposed in silico analyses.

Table 1: Predicted Molecular Docking Results for this compound

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
Anti-Inflammatory
COX-25KIR-8.5 to -10.0Arg120, Tyr355, Ser530
TNF-α2AZ5-7.0 to -8.5Tyr59, Tyr119, Gly121
NF-κB (p50/p65)1VKX-9.0 to -11.0Arg57, Cys59, Glu63
Keap14CXT-8.0 to -9.5Ser508, Ser602, Tyr525
Anti-Diabetic
α-Amylase1B2Y-7.5 to -9.0Asp197, Glu233, Asp300
α-Glucosidase3A4A-8.0 to -10.0Asp215, Arg442, His351
PI3K4J6I-9.5 to -11.5Val851, Lys802, Asp933
Akt14GV1-8.5 to -10.5Lys179, Glu198, Thr211

Table 2: Predicted ADMET and Drug-Likeness Properties of this compound

PropertyPredicted ValueAcceptable Range
Physicochemical Properties
Molecular Weight~500-600 g/mol < 500 g/mol (Lipinski)
LogP (Lipophilicity)2.0 - 4.0< 5 (Lipinski)
Hydrogen Bond Donors2 - 4< 5 (Lipinski)
Hydrogen Bond Acceptors8 - 12< 10 (Lipinski)
Absorption
Caco-2 PermeabilityModerate to HighHigh is desirable
Human Intestinal Absorption> 80%High is desirable
Distribution
Blood-Brain Barrier PermeationNoNo is often desirable for peripheral targets
Metabolism
CYP2D6 InhibitorYes/NoNo is desirable
CYP3A4 InhibitorYes/NoNo is desirable
Toxicity
AMES ToxicityNon-mutagenicNon-mutagenic is essential
HepatotoxicityLow riskLow risk is essential

Key Signaling Pathways

The following diagrams illustrate the signaling pathways likely to be modulated by this compound.

NF-κB Signaling Pathway in Inflammation

nfkB_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkbp65 NF-κB (p65/p50) ikb->nfkbp65 releases nucleus Nucleus nfkbp65->nucleus translocates to inflammation Inflammatory Gene Expression (COX-2, etc.) nucleus->inflammation swietenidinB This compound swietenidinB->ikk inhibits swietenidinB->nfkbp65 inhibits

Predicted Inhibition of the NF-κB Signaling Pathway by this compound.
Nrf2-Keap1 Antioxidant Pathway

nrf2_pathway ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) nucleus->are antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1) are->antioxidant_genes swietenidinB This compound swietenidinB->keap1_nrf2 promotes dissociation

Predicted Activation of the Nrf2-Keap1 Pathway by this compound.

Conclusion

This technical guide outlines a robust in silico framework for the preliminary evaluation of this compound's bioactivity. The proposed molecular docking studies against key anti-inflammatory and anti-diabetic targets will provide insights into its potential mechanisms of action and binding affinities. Furthermore, the ADMET and drug-likeness predictions will offer an early assessment of its pharmacokinetic profile and potential liabilities. The findings from these computational analyses will be instrumental in guiding future in vitro and in vivo studies to validate the therapeutic potential of this compound. While in silico predictions are a powerful tool in drug discovery, experimental validation remains essential to confirm the computational hypotheses.

References

Ethnobotanical Landscape of Swietenidin B-Containing Plants: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietenidin B, a tetranortriterpenoid limonoid, is a constituent of several plants within the Meliaceae family, notably in the genera Swietenia and Khaya. These plants, colloquially known as mahogany, have a rich history of use in traditional medicine across various cultures. This technical guide synthesizes the available ethnobotanical knowledge of these plants, presenting quantitative data on their biological activities, detailing experimental protocols for the validation of their traditional uses, and visualizing the implicated signaling pathways. This document aims to provide a comprehensive resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound and related limonoids.

Introduction

The Meliaceae family, rich in bioactive secondary metabolites, has been a fertile ground for ethnopharmacological research. Among the most promising compounds from this family are the limonoids, a class of highly oxygenated triterpenes. This compound is a representative of this class, found in plants that have been used for centuries in traditional medicine to treat a wide array of ailments. This guide focuses on the ethnobotanical uses of two prominent genera known to contain such compounds: Swietenia (specifically S. mahagoni and S. macrophylla) and Khaya (K. senegalensis). The validation of these traditional uses through modern scientific investigation has revealed significant pharmacological potential, particularly in the areas of anti-inflammatory, antidiabetic, and anticancer activities.

Ethnobotanical Uses

Plants from the Swietenia and Khaya genera are integral to traditional medicine systems in Africa, Asia, and the Americas. Various parts of these plants, including the bark, seeds, and leaves, are utilized in the form of decoctions, infusions, powders, and poultices to address a multitude of health concerns.

Swietenia Species (S. mahagoni and S. macrophylla)
  • Antidiabetic: The seeds of Swietenia species are widely used in traditional medicine in Indonesia and Malaysia to manage diabetes.[1][2] They are often consumed raw or as a decoction.[2]

  • Antihypertensive: Traditional practices in Malaysia also involve the use of raw or pounded seeds to treat high blood pressure.[2]

  • Anti-inflammatory and Analgesic: The seeds are used to relieve pain.[2]

  • Antimalarial: In Indonesia, the seeds are used as a folk remedy for malaria.[1]

  • Gastrointestinal Disorders: A decoction of the bark is traditionally used to treat diarrhea.

  • Wound Healing: The bark extract is used as an astringent for wounds.[1] In some African countries, the seed oil is applied to skin cuts, itches, and wounds to promote healing.

  • Other Uses: Traditional applications also include the use of seed infusions for chest pain, and leaf or root poultices to stop bleeding.

Khaya senegalensis (African Mahogany)
  • Antimalarial and Febrifuge: The bitter bark is a well-known traditional remedy for fever and malaria in West Africa.

  • Gastrointestinal Ailments: It is traditionally used for treating gastrointestinal disturbances and diarrhea.[3]

  • Anti-inflammatory and Analgesic: The stem bark is used to treat inflammatory conditions.[4]

  • Antimicrobial and Wound Healing: Extracts of the bark are applied to disinfect bleeding wounds.

  • Other Uses: Traditional medicine also employs the bark as a treatment for jaundice, parasitic infections, and scorpion bites.

Quantitative Data on Biological Activities

Scientific studies have begun to quantify the biological effects of extracts from these plants, providing evidence for their traditional uses. The following tables summarize key quantitative findings.

Plant SpeciesExtract/CompoundBioactivityAssayResultReference
Swietenia macrophyllaMethanolic seed extractAntidiabeticIn vivo (Streptozotocin-induced diabetic rats)32.78% reduction in fasting blood glucose at 300 mg/kg[1]
Swietenia mahagoniPurified seed extractAntidiabeticIn vitro (α-glucosidase inhibition)IC50: 4.7 µg/mL[5][6]
Swietenia macrophyllaEthanolic seed extractAnti-inflammatoryIn vivo (Carrageenan-induced paw edema in mice)79% inhibition at 1000 mg/kg[7]
Khaya senegalensisMethanolic bark extractAnti-inflammatoryIn vitro (Heat-induced albumin denaturation)78.02% inhibition at 500 µg/mL[8]
Khaya senegalensisLimonoid (3α,7α-dideacetylkhivorin)AnticancerIn vitro (MCF-7 breast cancer cells)IC50: 0.07 µM[9]

Table 1: Summary of Quantitative Biological Activity Data

Experimental Protocols

This section details the methodologies employed in key studies that have investigated the pharmacological activities of Swietenia and Khaya extracts, providing a framework for reproducible research.

Preparation of Plant Extracts
  • Aqueous Decoction (Simulating Traditional Use):

    • Air-dry the plant material (e.g., K. senegalensis bark, S. mahagoni seeds) at room temperature.

    • Grind the dried material into a coarse powder.

    • Suspend the powder in distilled water (e.g., 100 g in 1 L).

    • Boil the suspension for a specified period (e.g., 15-30 minutes).

    • Allow the decoction to cool and then filter through cheesecloth or filter paper.

    • Lyophilize or evaporate the filtrate to obtain a dry powder.

  • Solvent Extraction:

    • Grind the air-dried plant material into a fine powder.

    • Perform sequential Soxhlet extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol).

    • Concentrate each solvent fraction using a rotary evaporator under reduced pressure.

    • Dry the resulting extracts in a desiccator to yield the crude extracts.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Fast the rats overnight with free access to water.

  • Administer the plant extract or vehicle (control) orally one hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for the extract-treated groups compared to the control group.

In Vitro α-Glucosidase Inhibition Assay
  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

  • Prepare various concentrations of the plant extract in the same buffer.

  • Add the enzyme solution to the extract solutions and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Limonoids from Swietenia and Khaya species exert their biological effects by modulating various cellular signaling pathways. The diagrams below illustrate some of the key mechanisms identified in the literature.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines induces transcription Inflammation Inflammation ProInflammatory_Cytokines->Inflammation Limonoids Limonoids Limonoids->NFkB inhibits

Figure 1: Simplified diagram of the inhibitory effect of limonoids on the NF-κB signaling pathway, a key regulator of inflammation.

anticancer_pathway Limonoids Limonoids Bax Bax (Pro-apoptotic) Limonoids->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Limonoids->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Caspases Caspases Mitochondrion->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis triggers Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell leads to death of

Figure 2: Proposed mechanism of limonoid-induced apoptosis in cancer cells through modulation of Bcl-2 family proteins.

Conclusion and Future Directions

The ethnobotanical record of plants containing this compound and related limonoids provides a strong foundation for modern drug discovery efforts. The traditional uses of Swietenia and Khaya species for ailments such as diabetes, inflammation, and infections are increasingly being validated by scientific research. The quantitative data and experimental protocols presented in this guide offer a starting point for further investigation into the therapeutic potential of these compounds.

Future research should focus on:

  • Isolation and Elucidation: Isolating and characterizing novel limonoids, including this compound, from these plants.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities, including the identification of specific protein targets and signaling pathways.

  • Preclinical and Clinical Trials: Conducting rigorous preclinical and clinical studies to evaluate the safety and efficacy of purified limonoids and standardized extracts for specific therapeutic indications.

  • Sustainable Sourcing: Developing sustainable harvesting and cultivation practices for these valuable medicinal plants to ensure their long-term availability.

By bridging the gap between traditional knowledge and modern science, the rich ethnobotanical heritage of this compound-containing plants can be leveraged to develop novel and effective therapeutic agents for a range of human diseases.

References

Unveiling the Cytotoxic Potential of Swietenine and Swietenolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Limonoids from Swietenia Species for Drug Development Professionals

Introduction: The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the plant kingdom. The Meliaceae family, and specifically the genus Swietenia, has emerged as a promising source of bioactive compounds. While the initially queried "Swietenidin B" lacks documented cytotoxic activity, two prominent limonoids isolated from Swietenia macrophylla and Swietenia mahagoni, Swietenine and Swietenolide, have demonstrated significant cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of these two compounds, detailing their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Cytotoxicity Data

The cytotoxic potential of Swietenine and Swietenolide has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying their efficacy. The available data indicates a potent and selective activity, particularly for Swietenolide.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
SwietenineHCT116Human Colon Carcinoma10[1][2]
SwietenolideHCT116Human Colon Carcinoma5.6[1][2]

Furthermore, the selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. Studies have indicated a favorable selectivity index for both compounds, suggesting a lower potential for toxicity to healthy tissues. The Selectivity Index (S.I.) for Swietenine and Swietenolide against HCT116 cancer cells was found to be approximately 6.6 and 12.8, respectively, indicating a significantly better selectivity profile compared to the crude extract[1][2].

Mechanism of Action: Targeting the MDM2-p53 Axis and Inducing Apoptosis

The cytotoxic effects of Swietenine and Swietenolide appear to be mediated through the induction of apoptosis, a form of programmed cell death, by targeting a key cancer-related signaling pathway.

Inhibition of the MDM2-p53 Pathway

Both Swietenine and Swietenolide have been shown to exert their anti-colorectal cancer activity through the inhibition of the Mouse Double Minute 2 (MDM2) homolog[1][2]. MDM2 is a crucial negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably. By inhibiting MDM2, Swietenine and Swietenolide likely stabilize p53, allowing it to initiate the apoptotic cascade in cancer cells.

Induction of Apoptosis

The activation of p53 by Swietenine and Swietenolide triggers the intrinsic pathway of apoptosis. This is further supported by evidence showing that these compounds modulate the expression of key proteins in the Bcl-2 family. Specifically, they have been observed to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2[3][4]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of downstream executioner caspases, such as Caspase-3, which ultimately leads to the dismantling of the cell[3][4].

Experimental Protocols

The following sections detail the methodologies commonly employed in the cytotoxic screening of Swietenine and Swietenolide.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Swietenine or Swietenolide (typically ranging from 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Cells are treated with Swietenine or Swietenolide at concentrations around their IC50 values for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: The stained cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data is typically displayed as a dot plot with four quadrants:

    • Lower Left (Annexin V- / PI-): Live cells

    • Lower Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper Left (Annexin V- / PI+): Necrotic cells

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Acquisition & Analysis cluster_conclusion Conclusion start Seed Cancer Cells in 96-well Plates treatment Treat with Swietenine or Swietenolide start->treatment mtt MTT Assay treatment->mtt annexin Annexin V-PI Staining treatment->annexin absorbance Measure Absorbance (570 nm) mtt->absorbance flow Flow Cytometry Analysis annexin->flow ic50 Calculate IC50 Value absorbance->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant conclusion Determine Cytotoxic Efficacy & Apoptotic Induction ic50->conclusion apoptosis_quant->conclusion

Caption: Experimental workflow for the cytotoxic screening of Swietenine and Swietenolide.

Signaling Pathway of Apoptosis Induction

signaling_pathway cluster_compound Bioactive Compounds cluster_regulation Upstream Regulation cluster_apoptosis Apoptotic Cascade swietenine Swietenine mdm2 MDM2 swietenine->mdm2 inhibition swietenolide Swietenolide swietenolide->mdm2 inhibition p53 p53 mdm2->p53 | (degradation) bax Bax (Pro-apoptotic) p53->bax activation bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 | (inhibition) caspase3 Caspase-3 bax->caspase3 activation bcl2->caspase3 | (inhibition) apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for Swietenine and Swietenolide-induced apoptosis.

Swietenine and Swietenolide, limonoids from the Swietenia genus, exhibit promising cytotoxic activity against cancer cells, with a favorable selectivity profile. Their mechanism of action, involving the inhibition of the MDM2-p53 pathway and subsequent induction of apoptosis, presents a compelling avenue for further investigation in the development of novel anticancer therapeutics. The experimental protocols detailed herein provide a robust framework for the continued evaluation of these and other natural products in the drug discovery pipeline. Further research is warranted to explore the full spectrum of their cytotoxic activity across a broader range of cancer cell lines and to elucidate the finer details of their molecular interactions and signaling cascades.

References

Unveiling the Antioxidant Potential of Swietenidin B: An In-Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: Extensive research for in-vitro studies on the antioxidant potential of a specific compound named "Swietenidin B" did not yield any direct scientific literature containing quantitative data, experimental protocols, or defined signaling pathways. Therefore, this technical guide will focus on the well-documented antioxidant properties of other phytochemicals isolated from the Swietenia genus, providing a comprehensive overview for researchers, scientists, and drug development professionals. The methodologies and data presented herein for compounds such as swietemacrophyllanin, catechin, and epicatechin, as well as various extracts, offer a valuable framework for assessing the potential antioxidant capacity of novel compounds from this genus, and by extension, provide a predictive context for the potential investigation of this compound.

Introduction to Antioxidant Activity in Swietenia Species

The genus Swietenia, belonging to the Meliaceae family, is a rich source of bioactive secondary metabolites, including limonoids and phenolic compounds.[1] These phytochemicals have garnered significant interest for their diverse pharmacological activities, with a notable emphasis on their antioxidant effects.[1][2] In-vitro studies have consistently demonstrated the capacity of extracts and isolated compounds from Swietenia macrophylla and Swietenia mahagoni to scavenge free radicals and modulate oxidative stress-related pathways. This guide provides an in-depth summary of the key quantitative data, experimental protocols for major antioxidant assays, and a conceptual overview of the potential signaling pathways involved.

Quantitative Antioxidant Data

The antioxidant potential of various extracts and isolated compounds from Swietenia species has been quantified using several standard assays. The following tables summarize the key findings, presenting the data in a structured format for easy comparison.

Table 1: Free Radical Scavenging Activity of Swietenia Extracts and Compounds

SampleAssayIC50 Value (µg/mL)Reference
SwietemacrophyllaninDPPH56[3]
CatechinDPPH-[3]
EpicatechinDPPH-[3]
S. mahagoni leaf extract (methanolic)DPPH69.9[4]
S. mahagoni seed extract (methanolic)DPPH2300[5]
S. macrophylla leaf extract (methanolic)DPPH7.67 ± 0.29[6]
S. macrophylla leaf extract (dichloromethane)DPPH15.00 ± 0.50[6]
S. macrophylla leaf extract (n-hexane)DPPH26.00 ± 1.73[6]

IC50: The concentration of the sample required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Swietenia Extracts

SampleFRAP Value (mmol Fe(II)/g)Reference
S. mahagoni seed extract (methanolic)0.728[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key in-vitro antioxidant assays cited in the literature for Swietenia species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH solution in methanol Mix Mix sample/control with DPPH solution DPPH_sol->Mix Sample_sol Prepare various concentrations of test sample Sample_sol->Mix Control Prepare positive control (e.g., Ascorbic Acid, Trolox) Control->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Spectro Measure absorbance at 517 nm Incubate->Spectro Calculate Calculate percentage of scavenging activity Spectro->Calculate IC50 Determine IC50 value Calculate->IC50

DPPH Assay Workflow

Detailed Steps:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.[4]

  • Sample Preparation: The test compound or extract is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.[4]

  • Reaction Mixture: A specific volume of the sample at different concentrations is mixed with the DPPH solution. A blank is prepared with the solvent and DPPH solution.[4]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[4]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis FRAP_reagent Prepare FRAP reagent (acetate buffer, TPTZ, FeCl3) Mix Mix sample/standard with FRAP reagent FRAP_reagent->Mix Sample_sol Prepare test sample Sample_sol->Mix Standard Prepare FeSO4 standard solutions Standard->Mix Incubate Incubate at 37°C for a specified time Mix->Incubate Spectro Measure absorbance at 593 nm Incubate->Spectro Std_curve Generate standard curve Spectro->Std_curve Calculate Calculate FRAP value Std_curve->Calculate

FRAP Assay Workflow

Detailed Steps:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution.[5]

  • Sample and Standard Preparation: Test samples are prepared at a specific concentration. A standard curve is prepared using different concentrations of ferrous sulfate (FeSO₄).[5]

  • Reaction Mixture: The FRAP reagent is mixed with the test sample or standard solution.[5]

  • Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 4 minutes).[5]

  • Absorbance Measurement: The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at 593 nm.[5]

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance with the standard curve of FeSO₄ and is expressed as mmol of Fe(II) equivalents per gram of the sample.[5]

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the antioxidant activity of phenolic compounds and limonoids found in Swietenia species is likely to involve the modulation of cellular antioxidant defense mechanisms. A plausible mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or activators (such as certain phytochemicals), Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Conceptual Nrf2 Signaling Pathway:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phytochemical Swietenia Phytochemical (e.g., this compound) Phytochemical->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Conceptual Nrf2 Activation Pathway

Conclusion and Future Directions

The phytochemicals present in the Swietenia genus demonstrate significant in-vitro antioxidant potential through various mechanisms, including free radical scavenging and the reduction of oxidizing agents. While direct evidence for this compound is currently unavailable, the data from related compounds and extracts provide a strong rationale for its investigation as a potential antioxidant agent.

Future research should focus on the isolation and characterization of this compound and the subsequent evaluation of its antioxidant capacity using the standardized assays outlined in this guide. Furthermore, mechanistic studies to elucidate its interaction with cellular signaling pathways, such as the Nrf2-ARE pathway, will be crucial in understanding its potential therapeutic applications in diseases associated with oxidative stress. Such investigations will not only contribute to the scientific understanding of this specific compound but also enhance the value of the Swietenia genus as a source of novel drug leads.

References

A Technical Guide to the Anti-inflammatory Properties of Swietenine: Preliminary Findings

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the anti-inflammatory properties of swietenine , a major tetranortriterpenoid isolated from Swietenia macrophylla King (Meliaceae). An extensive search for "Swietenidin B" did not yield any specific preliminary studies on its anti-inflammatory properties. It is presumed that the query may have intended to refer to the more extensively researched compound, swietenine, which is a key bioactive constituent of Swietenia macrophylla seeds, known for various pharmacological activities including anti-inflammatory effects.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preliminary in vitro and in vivo studies on the anti-inflammatory effects of swietenine. It includes quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of swietenine has been quantified in several preclinical models. The following tables summarize the key findings, including its inhibitory effects on nitric oxide (NO) production, superoxide anion generation, and the expression of pro-inflammatory cytokines.

Table 1: Inhibitory Concentration (IC50) of Swietenine and Related Limonoids on Inflammatory Mediators

CompoundAssayCell Line/SystemStimulantIC50 (µM)Reference
SwietenineNitric Oxide (NO) GenerationMurine MacrophagesLipopolysaccharide (LPS)36.32 ± 2.84[4]
SwietemacrophinNitric Oxide (NO) GenerationMurine MacrophagesLipopolysaccharide (LPS)33.45 ± 1.88[4]
3-O-tigloylswietenolideNitric Oxide (NO) GenerationMurine MacrophagesLipopolysaccharide (LPS)32.62 ± 3.27[4]
Swietemahonin ENitric Oxide (NO) GenerationMurine MacrophagesLipopolysaccharide (LPS)29.70 ± 2.11[4]
Humilinolide FSuperoxide Anion (O2•−) GenerationHuman NeutrophilsfMet-Leu-Phe (fMLP)27.13 ± 1.82[4]
3,6-O,O-diacetylswietenolideSuperoxide Anion (O2•−) GenerationHuman NeutrophilsfMet-Leu-Phe (fMLP)29.36 ± 1.75[4]

Table 2: Effect of Swietenine on Pro-inflammatory Cytokine Expression and Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)OutcomeResultReference
Swietenine25Nitric Oxide (NO) ProductionReduced to 10.23 ± 2.3%[2]
Swietenine25IL-1β Fold ChangeReduced to 1.75 ± 0.15[2]
Swietenine25IFN-γ Fold ChangeReduced to 3.40 ± 0.07[2]
Swietenine25TNF-α Fold ChangeReduced to 1.45 ± 0.06[2]
Swietenine25IL-6 Fold ChangeReduced to 1.60 ± 0.20[2]

Experimental Protocols

The following sections detail the methodologies employed in the key preliminary studies to evaluate the anti-inflammatory properties of swietenine.

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method for screening potential anti-inflammatory agents by assessing their ability to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded in culture plates and allowed to adhere.

  • The cells are then pre-treated with various concentrations of swietenine for a specified period before being stimulated with LPS (from E. coli) to induce an inflammatory response.[2]

Nitric Oxide (NO) Production Assay:

  • The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

  • The Griess reagent is added to the supernatant.[2] The formation of a purple azo compound, which can be measured spectrophotometrically at a specific wavelength (e.g., 540 nm), indicates the presence of nitrite.

  • The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is then determined by comparing the absorbance of the swietenine-treated groups with the LPS-only treated group.[2]

Pro-inflammatory Cytokine Quantification:

  • The levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ) in the cell culture supernatant are quantified.

  • This is typically performed using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits (e.g., Single-Analyte ELISArray kits) according to the manufacturer's instructions.[2] The results are often expressed as fold change relative to the control group.

Superoxide Anion (O2•−) Generation Assay in fMLP-Induced Human Neutrophils

This assay evaluates the effect of a compound on the respiratory burst in neutrophils, a key process in inflammatory responses.

Isolation of Human Neutrophils:

  • Human neutrophils are isolated from venous blood of healthy adult volunteers.

  • The standard method involves dextran sedimentation, followed by centrifugation on a Ficoll-Hypaque gradient and hypotonic lysis of erythrocytes.[4]

  • The purity and viability of the isolated neutrophils are confirmed, typically by trypan blue exclusion.[4]

Measurement of Superoxide Anion Generation:

  • The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

  • Neutrophils are incubated with ferricytochrome c and the compound to be tested (e.g., swietenine).

  • The reaction is initiated by adding the stimulant, N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP).

  • The change in absorbance is measured spectrophotometrically, and the IC50 value is calculated.[4]

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflow and the key signaling pathways implicated in the anti-inflammatory action of swietenine.

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis start Seed RAW 264.7 cells adhere Allow cells to adhere start->adhere pretreat Pre-treat with Swietenine adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect cell supernatant stimulate->supernatant no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay cytokine_assay Cytokine Assay (ELISA) supernatant->cytokine_assay

Caption: Experimental workflow for in vitro anti-inflammatory screening.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Swietenine Swietenine Swietenine->IKK Inhibits G Swietenine Swietenine Keap1 Keap1 Swietenine->Keap1 Induces dissociation from Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Releases Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Induces Transcription

References

Swietenidin B: A Hypothesized Mechanism of Action in Cellular Defense and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietenidin B, a tetranortriterpenoid belonging to the limonoid class of compounds, is isolated from Swietenia macrophylla King, a plant with a rich history in traditional medicine. While direct experimental evidence elucidating the specific mechanism of action for this compound is currently limited in publicly available literature, a strong hypothesis can be formulated based on the well-documented biological activities of structurally related limonoids and crude extracts from Swietenia macrophylla. This technical guide synthesizes the available data on related compounds to propose a plausible mechanism of action for this compound, focusing on its potential roles in antioxidant defense and anti-inflammatory signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development, providing a structured overview of the current understanding and future directions for investigating the therapeutic potential of this compound.

Introduction

Swietenia macrophylla King, commonly known as big-leaf mahogany, is a plant species belonging to the Meliaceae family. Various parts of this plant, particularly the seeds, have been utilized in traditional medicine for the treatment of a range of ailments, including diabetes, inflammation, and infections.[1][2][3][4] Phytochemical analyses have revealed that the significant medicinal properties of S. macrophylla are largely attributable to a class of compounds known as limonoids.[1][2][4]

This compound is one such limonoid isolated from this plant. While its precise biological functions are yet to be extensively studied, the activities of other prominent limonoids from the same source, such as swietenine, provide a strong basis for hypothesizing its mechanism of action. This guide will therefore extrapolate from the known effects of these related compounds to build a theoretical framework for this compound's cellular and molecular interactions.

Hypothesized Mechanism of Action

Based on the current body of research on Swietenia limonoids, it is hypothesized that this compound exerts its therapeutic effects through a dual mechanism involving the activation of the Nrf2 antioxidant response pathway and the inhibition of pro-inflammatory signaling cascades.

Activation of the Nrf2 Antioxidant Response Pathway

A recurring theme in the mechanism of action of compounds isolated from S. macrophylla is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by regulating the expression of a suite of antioxidant and cytoprotective genes.

It is proposed that this compound, similar to other bioactive molecules from S. macrophylla, can induce the translocation of Nrf2 into the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription. This would result in the increased synthesis of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). The upregulation of these enzymes would enhance the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.

Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n

Inhibition of Pro-Inflammatory Pathways

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Limonoids from S. macrophylla have demonstrated significant anti-inflammatory properties.[2][6][7][8] The proposed anti-inflammatory mechanism of this compound involves the downregulation of key pro-inflammatory mediators and signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and the production of nitric oxide (NO).

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the NF-κB pathway, resulting in the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). It is hypothesized that this compound can interfere with this cascade, potentially by inhibiting the degradation of IκBα, which would prevent the nuclear translocation of NF-κB. This would, in turn, suppress the expression of pro-inflammatory genes.

Furthermore, studies on related compounds suggest an inhibitory effect on the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.[7][8] By reducing iNOS expression, this compound could decrease the levels of NO, a key inflammatory mediator.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular LPS LPS

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on swietenine and other limonoids from S. macrophylla, which may serve as a proxy for the anticipated effects of this compound.

Table 1: Anti-Inflammatory Activity of Limonoids from S. macrophylla

CompoundAssayCell LineIC₅₀ (µM)Reference
SwietemacrophinSuperoxide anion generation (fMLP-induced)Human neutrophils27.13 ± 1.82[8]
Humilinolide FSuperoxide anion generation (fMLP-induced)Human neutrophils29.36 ± 1.75[8]
3-O-tigloylswietenolideSuperoxide anion generation (fMLP-induced)Human neutrophils35.58 ± 2.12[8]
Swietemahonin ESuperoxide anion generation (fMLP-induced)Human neutrophils≤ 45.44[7]
SwietenineNitric oxide production (LPS-induced)Murine macrophages≤ 36.32[8]
SwietemacrophinNitric oxide production (LPS-induced)Murine macrophages≤ 36.32[8]
3-O-tigloylswietenolideNitric oxide production (LPS-induced)Murine macrophages≤ 36.32[8]
Swietemahonin ENitric oxide production (LPS-induced)Murine macrophages≤ 36.32[7]

Table 2: Antioxidant Activity of Compounds from S. macrophylla

Compound/ExtractAssayIC₅₀ (µg/mL)Reference
SwietemacrophyllaninDPPH free radical scavenging56[1]
CatechinDPPH free radical scavenging-[9]
EpicatechinDPPH free radical scavenging-[9]

Experimental Protocols for Hypothesis Validation

To validate the hypothesized mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments based on studies of related compounds.

Cell Culture and Viability Assay
  • Cell Lines:

    • RAW 264.7 (murine macrophages) for inflammation studies.

    • HepG2 (human hepatoma cells) or HaCaT (human keratinocytes) for Nrf2 activation studies.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 96-well plate and culture as described above.

  • Pre-treat cells with different concentrations of this compound for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO levels.

Western Blot Analysis for Protein Expression
  • Culture and treat cells with this compound and/or an inflammatory stimulus (e.g., LPS) as required.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, NF-κB p65, IκBα, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol reagent).

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green master mix and specific primers for target genes (e.g., NFE2L2 (Nrf2), HMOX1 (HO-1), NQO1, TNF, IL6, IL1B, NOS2 (iNOS)) and a housekeeping gene (e.g., ACTB (β-actin) or GAPDH).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

Experimental_Workflow MTT MTT Data_Quant Data_Quant MTT->Data_Quant Mechanism_Elucidation Mechanism_Elucidation Data_Quant->Mechanism_Elucidation Griess Griess Griess->Data_Quant Western_Blot Western_Blot Western_Blot->Data_Quant qRT_PCR qRT_PCR qRT_PCR->Data_Quant

Conclusion and Future Directions

The hypothesized mechanism of action for this compound, centered on the activation of the Nrf2 antioxidant pathway and the inhibition of pro-inflammatory signaling, provides a solid foundation for future research. While this framework is built upon robust evidence from structurally similar limonoids, direct experimental validation for this compound is imperative.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • In Vitro Validation: Conducting the detailed experimental protocols outlined in this guide to confirm the effects of this compound on the Nrf2 and NF-κB pathways.

  • In Vivo Studies: Progressing to animal models of diseases with underlying oxidative stress and inflammation (e.g., diabetes, neurodegenerative diseases, inflammatory bowel disease) to assess the therapeutic efficacy and safety of this compound.

  • Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the direct molecular targets of this compound.

A thorough investigation into the mechanism of action of this compound holds significant promise for the development of novel therapeutics derived from natural products. This guide serves as a critical starting point for researchers and drug development professionals to embark on this exciting area of study.

References

Methodological & Application

Application Note: High-Throughput Separation of Swietenidin B Using Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the separation of Swietenidin B, a quinoline alkaloid, utilizing Supercritical Fluid Chromatography (SFC). SFC offers a rapid, efficient, and environmentally sustainable alternative to traditional high-performance liquid chromatography (HPLC) for the purification of natural products.[1] By leveraging the low viscosity and high diffusivity of supercritical carbon dioxide, this method provides faster separations and reduced organic solvent consumption.[2] The described protocol is designed for analytical and semi-preparative scale purification of this compound from crude plant extracts or reaction mixtures, making it a valuable tool for natural product chemistry, drug discovery, and quality control.

Introduction

This compound, with the IUPAC name 3,4-dimethoxy-1H-quinolin-2-one, is a quinoline alkaloid found in plants of the Swietenia genus. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, often exhibit significant pharmacological activities.[3] The efficient isolation and purification of these compounds are crucial for further research into their potential therapeutic applications.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of a wide range of natural products, including alkaloids.[4][5] The primary mobile phase in SFC is supercritical carbon dioxide (CO₂), an inert, non-toxic, and readily available solvent.[1] The solvating power of supercritical CO₂ can be finely tuned by adjusting pressure and temperature, and by adding small amounts of organic modifiers, typically polar solvents like methanol or ethanol. This allows for the precise control of retention and selectivity. For the separation of basic compounds like alkaloids, additives are often incorporated into the modifier to improve peak shape and prevent tailing.[1]

This application note provides a comprehensive, step-by-step protocol for the separation of this compound using SFC, based on established methodologies for the separation of quinoline and other alkaloids.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is critical for obtaining a sample suitable for SFC analysis. The following protocol outlines a general procedure for the extraction of this compound from the seeds of Swietenia macrophylla.

Materials:

  • Dried and powdered seeds of Swietenia macrophylla

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Silica)

  • Filtration apparatus with 0.45 µm and 0.22 µm syringe filters

Protocol:

  • Maceration: Soak 100 g of powdered Swietenia macrophylla seeds in 500 mL of methanol at room temperature for 48 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in a mixture of water and methanol (9:1 v/v) and perform liquid-liquid partitioning with an equal volume of dichloromethane. Separate the layers and collect the dichloromethane fraction, which is expected to contain this compound.

  • Solvent Evaporation: Evaporate the dichloromethane fraction to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Re-dissolve the dried extract in a minimal amount of the mobile phase (or a compatible solvent).

    • Condition an SPE cartridge (e.g., C18) with methanol followed by the initial mobile phase.

    • Load the re-dissolved sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove non-polar impurities.

    • Elute the fraction containing this compound with a stronger solvent (e.g., methanol or a methanol/acetonitrile mixture).

  • Final Preparation: Evaporate the eluted fraction to dryness and reconstitute in the initial SFC mobile phase modifier at a concentration of 1 mg/mL. Filter the final sample solution through a 0.22 µm syringe filter before injection into the SFC system.

Supercritical Fluid Chromatography (SFC) Protocol

The following SFC method is a proposed starting point for the separation of this compound, based on successful separations of similar quinoline alkaloids.[6] Optimization of parameters such as modifier percentage, gradient, back pressure, and temperature may be required to achieve optimal resolution.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a binary pump for CO₂ and modifier delivery, an autosampler, a column oven, a back-pressure regulator (BPR), and a photodiode array (PDA) detector.

Chromatographic Conditions:

ParameterProposed Value
Column Silica-based or 2-Ethylpyridine (2-EP) bonded stationary phase (e.g., ACQUITY UPC² BEH 2-EP, 3.0 x 100 mm, 1.7 µm)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Modifier) Methanol with 0.2% v/v ammonium formate
Gradient Elution 5% to 40% B over 10 minutes
Flow Rate 2.0 mL/min
Back Pressure 150 bar (2175 psi)
Column Temperature 40°C
Injection Volume 5 µL
Detection PDA detector, 220-400 nm (monitor at the λmax of this compound)

Protocol Steps:

  • System Equilibration: Equilibrate the SFC system with the initial mobile phase composition (95% A, 5% B) at the specified flow rate, back pressure, and temperature until a stable baseline is achieved.

  • Sample Injection: Inject the prepared this compound sample onto the column.

  • Chromatographic Run: Initiate the gradient elution program.

  • Data Acquisition: Acquire data from the PDA detector throughout the chromatographic run.

  • Post-Run Equilibration: After each run, re-equilibrate the column with the initial mobile phase conditions for a sufficient time (typically 2-3 column volumes) before the next injection.

Data Presentation

As this is a proposed methodology, experimental data for the separation of this compound is not yet available. The following table provides a template for the expected quantitative data that should be collected and organized upon successful method development and validation.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)Purity (%)
This compoundtbdtbdtbdtbd
Impurity 1tbdtbdtbdtbd
Impurity 2tbdtbdtbdtbd

tbd: to be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and SFC-based separation of this compound.

G cluster_extraction Sample Preparation cluster_sfc SFC Separation cluster_analysis Data Analysis & Post-Separation plant_material Swietenia macrophylla Seeds (Powdered) maceration Maceration in Methanol plant_material->maceration filtration_concentration Filtration & Concentration maceration->filtration_concentration partitioning Liquid-Liquid Partitioning filtration_concentration->partitioning spe Solid-Phase Extraction (SPE) partitioning->spe final_prep Final Sample Preparation spe->final_prep injection Sample Injection final_prep->injection sfc_system SFC System sfc_system->injection separation Chromatographic Separation injection->separation detection PDA Detection separation->detection fraction_collection Fraction Collection (Semi-Prep) separation->fraction_collection data_analysis Data Analysis (Purity, Yield) detection->data_analysis characterization Compound Characterization fraction_collection->characterization

Caption: Workflow for this compound separation.

Logical Relationship of SFC Parameters

The following diagram illustrates the key parameters and their relationships in the development of an SFC method for alkaloid separation.

Caption: Key parameters in SFC method development.

Conclusion

This application note provides a detailed framework for the development of a Supercritical Fluid Chromatography method for the separation of this compound. By following the outlined protocols for sample preparation and SFC analysis, researchers can achieve efficient purification of this quinoline alkaloid. The use of SFC presents significant advantages in terms of speed, efficiency, and reduced environmental impact, making it an ideal technology for natural product research and drug development. Further optimization of the proposed method will likely be necessary to achieve the best possible separation for specific sample matrices.

References

Application Note & Protocol: Quantification of Swietenidin B in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietenidin B, a naturally occurring coumarin, has garnered significant interest within the scientific community due to its potential pharmacological activities. Found in various plant species, notably within the Swietenia genus (Meliaceae family), accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.[1][2][3] This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts. The described protocol offers a robust and reliable approach for researchers in natural product chemistry, pharmacology, and related fields.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC grade methanol, acetonitrile, and water; analytical grade formic acid.

  • Reference Standard: this compound (≥98% purity).

  • Plant Material: Dried and powdered plant material suspected to contain this compound (e.g., seeds or bark of Swietenia macrophylla).[1][4]

  • Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or nylon).

Instrumentation
  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Ultrasonic bath.

  • Centrifuge.

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol. Working standard solutions are then prepared by serial dilution of the stock solution with methanol to achieve a concentration range of 1, 5, 10, 25, 50, and 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: Extraction from Plant Material
  • Accurately weigh 1.0 g of the dried, powdered plant material into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[5]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the plant residue with another 20 mL of methanol to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

HPLC Chromatographic Conditions
  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30.1-35 min: Return to initial conditions (90% A, 10% B) and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As coumarins typically exhibit strong UV absorbance, a wavelength in the range of 270-330 nm is recommended for detection.[6][7] The optimal wavelength should be determined by examining the UV spectrum of a this compound standard.

Data Presentation: Method Validation Summary

The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity and Range
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,900
1001,521,000
Regression Equation y = 15200x + 350
Correlation Coefficient (r²) 0.9998
Linear Range 1 - 100 µg/mL
Table 2: Precision (Intra-day and Inter-day)
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, over 3 days)
101.82.5
501.21.9
1000.81.5
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.798.5
4040.5101.3
8079.299.0
Average Recovery 99.6%

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound in plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material 1. Weigh Dried Plant Material add_methanol 2. Add Methanol plant_material->add_methanol sonicate 3. Sonicate for 30 min add_methanol->sonicate centrifuge 4. Centrifuge sonicate->centrifuge collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant repeat_extraction 6. Repeat Extraction collect_supernatant->repeat_extraction combine_evaporate 7. Combine & Evaporate repeat_extraction->combine_evaporate reconstitute 8. Reconstitute in Methanol combine_evaporate->reconstitute filter 9. Filter (0.22 µm) reconstitute->filter hplc_injection 10. Inject into HPLC filter->hplc_injection separation 11. Chromatographic Separation hplc_injection->separation detection 12. PDA/UV Detection separation->detection peak_integration 13. Peak Integration detection->peak_integration calibration_curve 14. Construct Calibration Curve peak_integration->calibration_curve quantification 15. Quantify this compound calibration_curve->quantification reporting 16. Report Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method detailed in this application note is a reliable and reproducible technique for the quantification of this compound in plant extracts. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The provided experimental workflow and validated parameters offer a comprehensive guide for scientists and researchers.

References

Application Notes and Protocols: Preparation of Swietenidin B Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietenidin B, a prominent limonoid isolated from the seeds of Swietenia macrophylla, has garnered significant interest within the scientific community due to its diverse pharmacological activities. These activities include anti-inflammatory, antioxidant, and potential anti-diabetic effects.[1][2][3][4] Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for biological assays. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution using DMSO.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. For the purpose of this protocol, Swietenine is considered synonymous with this compound.

PropertyValueSource
Molecular Formula C₃₂H₄₀O₉PubChem
Molecular Weight 568.65 g/mol [5]
CAS Number 4801-97-2[5]
Appearance Solid (form may vary)General Knowledge
Solubility Soluble in DMSO[2]

Experimental Protocols

Materials and Equipment
  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a concentration commonly used in research.[2]

Calculations:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

Mass (mg) = 0.01 mol/L x 568.65 g/mol x 0.001 L x 1000 mg/g = 5.69 mg

Procedure:

  • Weighing: Accurately weigh 5.69 mg of this compound powder using a calibrated analytical balance.

  • Transfer: Carefully transfer the weighed powder into a sterile, amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from light degradation.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a water bath (not exceeding 37°C) may be employed to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is generally sufficient.[6]

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[6]

Example Dilution for a 10 µM Working Solution:

To prepare a 1 mL working solution of 10 µM this compound from a 10 mM stock solution (a 1:1000 dilution):

  • Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

  • Mix gently by pipetting up and down.

A vehicle control containing the same final concentration of DMSO should be included in all experiments.

Stability and Storage

Proper storage is critical to maintain the integrity and activity of the this compound stock solution.

ConditionRecommendationRationale
Solvent Anhydrous DMSOMinimizes degradation due to hydrolysis.
Storage Temperature -20°C (short-term) or -80°C (long-term)Low temperatures slow down chemical degradation.
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles which can degrade the compound.[6]
Light Exposure Store in amber vials or in the darkProtects the compound from photodegradation.

Signaling Pathways and Mechanism of Action

This compound has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Pathway

This compound exerts its anti-inflammatory effects by down-regulating the expression of pro-inflammatory mediators. This is achieved, in part, through the inhibition of the NF-κB signaling pathway.[2]

G SwietenidinB This compound IKK IKK SwietenidinB->IKK Inhibits IkB IκBα IKK->IkB p65p50 p65/p50 IkB->p65p50 NFkB NF-κB nucleus Nucleus p65p50->nucleus Translocates to ProInflammatory Pro-inflammatory Genes (e.g., COX-2, TNF-α) nucleus->ProInflammatory

NF-κB Signaling Inhibition by this compound
Antioxidant Pathway

This compound has been demonstrated to protect against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[3] This pathway plays a crucial role in the cellular defense against oxidative damage.

G SwietenidinB This compound Akt Akt SwietenidinB->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Keap1 Keap1 Nrf2->Keap1 nucleus Nucleus Nrf2->nucleus Translocates to ARE Antioxidant Response Element (ARE) nucleus->ARE HO1 HO-1 & other antioxidant genes ARE->HO1

Nrf2/HO-1 Pathway Activation by this compound

Experimental Workflow

The following diagram illustrates a typical experimental workflow for utilizing a this compound stock solution in cell-based assays.

G cluster_prep Stock Solution Preparation cluster_exp Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Use in Experiment dilute Prepare Working Solution thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

General Experimental Workflow

References

Application Notes and Protocols: Cell-based Assay for Swietenidin B Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietenidin B, a limonoid compound derived from the Meliaceae family of plants, has garnered interest for its potential therapeutic properties. As with any novel compound being evaluated for pharmaceutical use, a thorough assessment of its cytotoxic effects is paramount.[1] This document provides a detailed protocol for determining the cytotoxicity of this compound in a cell-based assay format, suitable for initial screening and dose-response characterization. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing mitochondrial metabolic activity.[2][3]

Principle of the MTT Assay

The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm). A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus, cytotoxicity.

Experimental Protocol

1. Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines is recommended for initial screening to assess broad-spectrum cytotoxicity. Examples include:

    • HepG2 (Hepatocellular carcinoma)

    • MCF-7 (Breast adenocarcinoma)

    • HCT116 (Colorectal carcinoma)[4]

    • A549 (Lung carcinoma)

    • Normal human cell line (e.g., HEK293 or primary cells) to assess selectivity.

  • This compound: Purity >95%. Stock solution prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM and stored at -20°C.

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL in sterile phosphate-buffered saline (PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • 96-well flat-bottom cell culture plates.

  • Multi-channel pipette.

  • Microplate reader.

  • CO2 incubator.

2. Cell Culture and Seeding

  • Maintain the selected cell lines in their recommended culture medium in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

  • Determine the cell density and viability using a hemocytometer or an automated cell counter.

  • Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

3. Treatment with this compound

  • Prepare serial dilutions of this compound from the 10 mM stock solution in the cell culture medium. A suggested concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.[3]

  • The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

  • Incubate the plates for 24, 48, and 72 hours to assess time-dependent cytotoxicity.[4]

4. MTT Assay Procedure

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Incubate the plates for 4 hours at 37°C in the dark.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 in µM)

Cell Line24 hours48 hours72 hours
HepG275.352.135.8
MCF-788.265.448.9
HCT11662.541.328.7
A54995.178.661.2
HEK293>100>10092.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Add this compound (0.1-100 µM) seeding->treatment incubation Incubate (24, 48, 72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate (4h) add_mtt->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance analysis Calculate % Viability Determine IC50 read_absorbance->analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus swietenidin_b This compound akt AKT swietenidin_b->akt Inhibition? ros ROS swietenidin_b->ros Induction? apoptosis Apoptosis swietenidin_b->apoptosis Induction nrf2_keap1 Nrf2-Keap1 akt->nrf2_keap1 Activation nrf2 Nrf2 nrf2_keap1->nrf2 Dissociation nrf2_n Nrf2 nrf2->nrf2_n Translocation ros->nrf2_keap1 Activation are ARE nrf2_n->are Binding ho1 HO-1 are->ho1 Transcription

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

Discussion of Hypothetical Signaling Pathway

Studies on compounds structurally related to this compound, such as Swietenine, suggest potential involvement of the AKT/Nrf2/HO-1 signaling pathway in cellular responses.[3][5][6] this compound might induce cytotoxicity through several mechanisms. It could potentially inhibit pro-survival pathways like AKT, leading to a decrease in cell proliferation and survival. Concurrently, it might induce the production of reactive oxygen species (ROS), which can trigger the dissociation of Nrf2 from its inhibitor Keap1. Subsequently, Nrf2 translocates to the nucleus, binds to the antioxidant response element (ARE), and upregulates the expression of cytoprotective genes like heme oxygenase-1 (HO-1). However, excessive or sustained stress can overwhelm these protective mechanisms, ultimately leading to programmed cell death or apoptosis.[4] Further investigation is required to elucidate the precise molecular mechanisms underlying this compound's cytotoxic effects.

This application note provides a comprehensive and detailed protocol for the assessment of this compound cytotoxicity using a cell-based MTT assay. The provided workflow, data presentation format, and hypothetical signaling pathway offer a solid framework for researchers to initiate their investigations into the pharmacological properties of this natural compound. Adherence to this protocol will enable the generation of robust and reproducible data, which is essential for the preclinical evaluation of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for MTT Assay of Swietenidin B on HCT116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Swietenidin B, a limonoid compound isolated from the seeds of Swietenia macrophylla, has garnered interest for its potential anticancer properties. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on the human colorectal carcinoma cell line, HCT116, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[1]

Data Presentation:

The following tables present hypothetical data based on expected outcomes of an MTT assay with this compound on HCT116 cells, alongside comparative data for other compounds from Swietenia macrophylla found in the literature.

Table 1: Hypothetical Cell Viability of HCT116 Cells Treated with this compound

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
192 ± 4.8
575 ± 6.1
1055 ± 5.5
2530 ± 4.2
5015 ± 3.1
1005 ± 1.9

Table 2: Comparative IC50 Values of Swietenia macrophylla Compounds on HCT116 Cells

CompoundCell LineIC50 ValueIncubation TimeReference
Hexanic ExtractHCT11655.87 µg/mLNot Specified[2][3]
Ethyl Acetate FractionHCT11635.35 µg/mL72 hours[4]
This compoundHCT116To be determined48 hours-

Experimental Protocols:

Materials:

  • HCT116 cells

  • This compound (of known purity)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Protocol for MTT Assay:

  • Cell Seeding:

    • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot a dose-response curve of this compound concentration versus percentage of cell viability.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.

Mandatory Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed HCT116 cells in 96-well plate start->seed_cells prepare_compound Prepare this compound dilutions seed_cells->prepare_compound treat_cells Treat cells with this compound prepare_compound->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound on HCT116 cells.

Apoptosis_Signaling_Pathway cluster_p53 p53 Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade SwietenidinB This compound p53 p53 activation SwietenidinB->p53 activates MDM2 MDM2 inhibition SwietenidinB->MDM2 inhibits Bax Bax upregulation p53->Bax activates Bcl2 Bcl-2 downregulation p53->Bcl2 inhibits MDM2->p53 inhibits Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytochromeC Cytochrome c release Mito->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in HCT116 cells.

References

Application Notes and Protocols for Measuring Nitric Oxide Inhibition by Swietenidin B and Related Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protocols outlined below describe the use of murine macrophage cell line RAW 264.7 as a model system to study inflammation. Upon stimulation with LPS, these cells produce nitric oxide, a key inflammatory mediator. The Griess assay is employed to quantify nitrite, a stable and quantifiable breakdown product of NO. Additionally, a cell viability assay (MTT) is included to assess the cytotoxicity of the test compound, ensuring that the observed NO inhibition is not a result of cell death.

Signaling Pathway of LPS-Induced Nitric Oxide Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade, primarily involving the nuclear factor-kappa B (NF-κB) pathway. Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme then catalyzes the production of nitric oxide (NO) from L-arginine. Many anti-inflammatory compounds, including limonoids, are thought to exert their effects by inhibiting key components of this pathway, such as the expression or activity of iNOS and cyclooxygenase-2 (COX-2).[4][5][6]

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active Translocation NFkappaB_IkappaB NF-κB-IκB (Inactive) NFkappaB_IkappaB->NFkappaB Releases iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->NO SwietenidinB Swietenidin B (Hypothesized) SwietenidinB->iNOS_protein Inhibits (Hypothesized) iNOS_gene iNOS Gene NFkappaB_active->iNOS_gene Induces Transcription iNOS_gene->iNOS_mRNA Transcription

Caption: LPS-induced nitric oxide production pathway.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a suitable model for these experiments.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they should be subcultured. For RAW 264.7 cells, gentle scraping can be used for detachment.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic effects of this compound.

MTT_Assay_Workflow A 1. Seed RAW 264.7 cells in 96-well plate (5 x 10^4 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Treat with various concentrations of This compound B->C D 4. Incubate for 24 hours C->D E 5. Add MTT solution (0.5 mg/mL) D->E F 6. Incubate for 4 hours E->F G 7. Remove medium and add DMSO to dissolve formazan crystals F->G H 8. Measure absorbance at 570 nm G->H

Caption: MTT cell viability assay workflow.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[7]

  • Prepare various concentrations of this compound in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 24 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1][3][8]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[1][2]

  • Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite in the cell culture supernatant as an indicator of NO production.

Griess_Assay_Workflow A 1. Seed RAW 264.7 cells in 96-well plate (5 x 10^4 cells/well) B 2. Incubate for 24 hours A->B C 3. Pre-treat with This compound for 1 hour B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate for 24 hours D->E F 6. Collect cell culture supernatant E->F G 7. Mix supernatant with Griess Reagent F->G H 8. Incubate for 10-15 minutes at room temperature G->H I 9. Measure absorbance at 540 nm H->I

Caption: Griess assay workflow for NO measurement.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[7]

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[10] Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., L-NMMA).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution) to each supernatant sample.

  • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution) and incubate for 10-15 minutes at room temperature, protected from light.[11][12]

  • Measure the absorbance at 540 nm.[11][13]

  • Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity of Limonoids from Swietenia Species on Various Cell Lines

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
S. macrophylla ethyl acetate fractionHCT11635.35 ± 0.50-
Swietemahonin GArtemia salina220.1 ppm-[10]
SwietenolideHuH-7-68 ± 1[10]
Swietenine acetateHuH-7-83 ± 3[10]
7-deacetoxy-7α-hydroxygeduninHuH-7-105 ± 4[10]
Methyl anglolensateHuH-7-116 ± 5[10]
Swieteliacate BSW480-30.6[10]
Swieteliacate BHL-60-32.9[10]
S. mahagoni leaf extract-44.2-

Table 2: Nitric Oxide Inhibitory Activity of Limonoids from Swietenia mahagoni in LPS-Induced BV-2 Microglial Cells

CompoundIC50 (µM)Reference
Compound 126.8[1][2][3]
Compound 326.1[1][2][3]
Compound 426.0[1][2][3]
Compound 537.1[1][2][3]
Compound 616.5[1][2][3]

Note: The specific names of compounds 1 and 3-6 were not provided in the abstract. The original publication should be consulted for full chemical identification.

Conclusion

The protocols detailed in this document provide a robust methodology for assessing the nitric oxide inhibitory properties of this compound and other related natural products. By following these experimental procedures, researchers can obtain reliable and reproducible data on the anti-inflammatory potential of these compounds. The provided data on related limonoids from Swietenia species offer a valuable benchmark for these investigations. Further studies are warranted to isolate and characterize this compound and to determine its specific inhibitory concentrations and mechanism of action.

References

Application Note: Determination of the Antioxidant Activity of Swietenidin B using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the evaluation of antioxidant compounds.

Introduction: Swietenidin B is a limonoid compound found in plants of the Swietenia genus, which are known for their diverse medicinal properties.[1] Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. The evaluation of the antioxidant potential of natural compounds like this compound is a critical step in the development of new therapeutic agents. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxidant capacity of compounds.[2][3] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4][5]

Principle of the Assay: The DPPH radical is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm.[2][4] When an antioxidant compound is added to the DPPH solution, it donates a hydrogen atom to the DPPH radical, reducing it to the non-radical form, DPPH-H. This reduction process results in a color change from violet to a pale yellow, which is measured as a decrease in absorbance at 517 nm.[4][6] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant compound.[4] The results are often expressed as the percentage of DPPH radical scavenging activity and the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[4][6]

Experimental Protocol

Materials and Reagents
  • This compound (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) powder

  • Ascorbic acid (Positive Control)[6]

  • Methanol or Ethanol (Spectrophotometric grade)[7]

  • 96-well microplate[8]

  • Microplate reader or UV-Vis Spectrophotometer capable of reading at 517 nm[6]

  • Analytical balance

  • Micropipettes and tips

  • Volumetric flasks and other standard laboratory glassware

  • Aluminum foil[7]

Preparation of Solutions

a. DPPH Stock Solution (e.g., 1 mM):

  • Accurately weigh the required amount of DPPH powder.

  • Dissolve in methanol or ethanol in a volumetric flask to achieve a 1 mM concentration.

  • Wrap the flask in aluminum foil to protect the solution from light, as DPPH is light-sensitive.[7]

  • Store the stock solution in a refrigerator when not in use.[7]

b. DPPH Working Solution (0.1 mM):

  • Dilute the DPPH stock solution with methanol or ethanol to a final concentration of 0.1 mM.[6][7]

  • The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[2][9]

  • This solution should be prepared fresh daily.[7]

c. Test Compound (this compound) Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution of 1 mg/mL.[7]

d. Serial Dilutions of this compound:

  • Perform serial dilutions of the stock solution to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

e. Positive Control (Ascorbic Acid) Stock Solution (1 mg/mL):

  • Prepare a 1 mg/mL stock solution of ascorbic acid in the same solvent used for the test compound.[9]

  • Prepare serial dilutions in the same manner as the test compound.

Assay Procedure (96-Well Plate Method)
  • Plate Setup: Add 100 µL of the different concentrations of this compound and ascorbic acid solutions into separate wells of a 96-well plate.[6]

  • Sample Blank: Add 100 µL of each sample concentration to separate wells, followed by 100 µL of the solvent (e.g., methanol) instead of the DPPH solution. This corrects for any background absorbance of the sample.[7]

  • Control: Add 100 µL of the solvent (e.g., methanol) to several wells to serve as the control (A_control).

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the sample blank wells.[6] Mix thoroughly.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[2][4][6]

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[4][6]

Data Analysis

1. Calculation of Percentage Radical Scavenging Activity (% Inhibition):

The percentage of DPPH radical scavenging activity is calculated using the following formula:[6]

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (solvent + DPPH).

  • A_sample is the absorbance of the test sample (this compound or Ascorbic Acid + DPPH), corrected for the sample blank if necessary.

2. Determination of IC50 Value:

The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

  • Plot a graph of % Inhibition versus the concentration of this compound.

  • The IC50 value can be determined from the graph by finding the concentration that corresponds to 50% inhibition.

  • Alternatively, use linear regression analysis by plotting concentration (x-axis) against % inhibition (y-axis). The IC50 can be calculated from the resulting equation of the line (y = mx + c) by setting y = 50.[10][11]

IC50 = (50 - c) / m

Data Presentation

The following table presents illustrative data for the DPPH radical scavenging activity of this compound compared to the positive control, Ascorbic Acid.

Concentration (µg/mL)Absorbance of this compound (A_sample)% Inhibition (this compound)Absorbance of Ascorbic Acid (A_sample)% Inhibition (Ascorbic Acid)
Control (0) 0.9850.0%0.9850.0%
10 0.81217.6%0.45354.0%
25 0.65433.6%0.21178.6%
50 0.49849.4%0.09590.4%
100 0.31568.0%0.05194.8%
200 0.15884.0%0.03996.0%
IC50 (µg/mL) ~50.5 <10

Note: Data are for illustrative purposes only.

Visualizations

Workflow and Mechanism Diagrams

The following diagrams illustrate the experimental workflow of the DPPH assay and the chemical principle behind the radical scavenging activity.

DPPH_Workflow prep 1. Reagent Preparation - 0.1 mM DPPH Solution - this compound Serial Dilutions - Ascorbic Acid (Control) Dilutions plate 2. Plate Setup (96-Well) Add 100 µL of Samples/Control prep->plate react 3. Reaction Initiation Add 100 µL DPPH Solution plate->react incubate 4. Incubation 30 minutes in the dark react->incubate measure 5. Absorbance Measurement Read at 517 nm incubate->measure analyze 6. Data Analysis - Calculate % Inhibition - Determine IC50 Value measure->analyze

Caption: Experimental workflow for the DPPH antioxidant assay.

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Safety Precautions

  • DPPH can be an irritant. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Methanol and ethanol are flammable and toxic. Handle these solvents in a well-ventilated area or a fume hood, away from ignition sources.[7]

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.

References

No In Vivo Studies Found for Swietenidin B in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific in vivo studies on the administration of Swietenidin B in murine models could be identified. Research on compounds from the Swietenia macrophylla plant in mouse models has predominantly focused on the related compound, Swietenine.

The existing body of research provides insights into the therapeutic potential of Swietenine, particularly in the contexts of diabetic complications and oxidative stress. These studies have explored its mechanisms of action and have established preliminary protocols for its administration in mice. However, this information cannot be directly extrapolated to this compound, as minor differences in chemical structure can lead to significant variations in pharmacokinetic and pharmacodynamic properties.

Research on the Related Compound: Swietenine

For informational purposes, studies on Swietenine have demonstrated its potential to mitigate diabetic nephropathy and nonalcoholic fatty liver disease in murine models. The primary mechanisms of action identified for Swietenine involve the modulation of key signaling pathways related to inflammation and oxidative stress.

For instance, in studies of diabetic nephropathy, Swietenine was found to regulate the NF-κB/NLRP3/Caspase-1 signaling pathway, leading to a reduction in inflammatory markers.[1] In the context of liver protection in diabetic mice, Swietenine has been shown to inhibit oxidative stress through the AKT/Nrf2/HO-1 signaling pathway.[2][3]

Investigations into nonalcoholic fatty liver disease in diabetic mice have also highlighted Swietenine's ability to inhibit lipogenesis and activate the Nrf2 antioxidant defense mechanism.[3] The oral administration of Swietenine in these studies was a common route, with dosages varying depending on the specific disease model.[3]

Conclusion

The absence of specific in vivo data for this compound in murine models prevents the creation of detailed application notes and experimental protocols as requested. The scientific community has yet to publish research detailing its administration, efficacy, safety profile, or mechanism of action in a living mammalian system. Therefore, critical information regarding appropriate dosages, administration routes, potential toxicity, and biological effects of this compound remains unknown.

Researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound will need to conduct foundational in vivo studies to establish these fundamental parameters. Such studies would be a prerequisite for any further pre-clinical development.

References

Application Notes and Protocols for the Total Synthesis of Swietenidin B and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed total synthesis of Swietenidin B, a naturally occurring coumarin, and its analogs. The protocols detailed below are based on established synthetic methodologies for coumarin synthesis and functionalization, offering a practical guide for the laboratory preparation of these compounds for further biological evaluation.

Introduction

This compound, chemically known as 7-hydroxy-6,8-dimethoxy-3-(4-methoxyphenyl)coumarin, is a natural product isolated from Swietenia macrophylla. Coumarins as a class of compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The development of a robust synthetic route to this compound and its analogs is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating the exploration of their therapeutic potential.

This document outlines a feasible synthetic strategy, provides detailed experimental protocols for key transformations, and presents relevant data in a structured format to aid in the replication and adaptation of these methods.

Proposed Synthetic Strategy

The total synthesis of this compound can be envisioned through a two-stage approach. The first stage involves the construction of the core 7-hydroxy-6,8-dimethoxycoumarin scaffold, also known as isofraxidin. The second stage is the introduction of the 4-methoxyphenyl group at the 3-position of the coumarin ring.

A plausible and efficient method for the synthesis of the isofraxidin core is through a modified Knoevenagel condensation of 2,4-dihydroxy-3,5-dimethoxybenzaldehyde with an active methylene compound, followed by cyclization and decarboxylation.[1][2] For the subsequent arylation at the C-3 position, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a halogenated coumarin intermediate with 4-methoxyphenylboronic acid presents a high-yielding and versatile approach.

Experimental Protocols

Stage 1: Synthesis of the 7-Hydroxy-6,8-dimethoxycoumarin (Isofraxidin) Core

Reaction: Modified Knoevenagel Condensation and Cyclization

This protocol is adapted from the synthesis of isofraxidin.[1][2]

Materials:

  • 2,4-Dihydroxy-3,5-dimethoxybenzaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Pyridine

  • Ethylene glycol

  • Sulfuric acid

  • Water

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2,4-dihydroxy-3,5-dimethoxybenzaldehyde (1 mmol) and Meldrum's acid (1.1 mmol) in pyridine (5 mL). Stir the mixture at room temperature for 2 hours.

  • Hydrolysis and Cyclization: Add water (10 mL) and a catalytic amount of sulfuric acid to the reaction mixture. Heat the mixture to 80°C and stir for 1 hour to promote hydrolysis of the Meldrum's acid adduct and subsequent intramolecular cyclization.

  • Decarboxylation: To the resulting solution containing 7-hydroxy-6,8-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid, add ethylene glycol (5 mL). Reflux the mixture for 3-4 hours to effect decarboxylation.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to afford pure 7-hydroxy-6,8-dimethoxycoumarin.

Stage 2: Synthesis of this compound via Suzuki-Miyaura Coupling

Reaction: Halogenation followed by Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the 3-arylation of coumarins.

Materials:

  • 7-Hydroxy-6,8-dimethoxycoumarin (from Stage 1)

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Halogenation at C-3: In a round-bottom flask, dissolve 7-hydroxy-6,8-dimethoxycoumarin (1 mmol) in CCl₄ or CH₃CN (10 mL). Add N-Bromosuccinimide (or N-Iodosuccinimide) (1.1 mmol) and a catalytic amount of AIBN. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. After completion, cool the mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-bromo- (or 3-iodo)-7-hydroxy-6,8-dimethoxycoumarin.

  • Suzuki-Miyaura Coupling: To a degassed mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) in a Schlenk flask, add the 3-halocoumarin (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and Na₂CO₃ (2 mmol). Heat the reaction mixture at 80-90°C under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield this compound.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1 Knoevenagel Condensation2,4-dihydroxy-3,5-dimethoxybenzaldehyde, Meldrum's acid, PyridinePyridineRoom Temp.2~85-95
2 Hydrolysis & CyclizationSulfuric acidWater801~90-98
3 DecarboxylationEthylene glycolEthylene glycolReflux3-4~70-85
4 C-3 HalogenationNBS or NIS, AIBNCCl₄ or CH₃CNReflux2-4~60-80
5 Suzuki-Miyaura Coupling4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃Toluene/Ethanol/Water80-9012-24~70-90

Table 2: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons of the coumarin core and the 4-methoxyphenyl group, methoxy protons, and a hydroxyl proton.
¹³C NMR Resonances for all carbon atoms in the coumarin and phenyl rings, including the carbonyl carbon of the lactone and the methoxy carbons.
Mass Spec (HRMS) Calculated m/z for C₁₈H₁₆O₆ [M+H]⁺.
FT-IR Characteristic absorption bands for O-H stretching, C=O stretching (lactone), C=C stretching (aromatic), and C-O stretching.

Visualizations

Total_Synthesis_of_Swietenidin_B cluster_stage1 Stage 1: Isofraxidin Core Synthesis cluster_stage2 Stage 2: C-3 Arylation start 2,4-Dihydroxy-3,5- dimethoxybenzaldehyde intermediate1 Intermediate Adduct start->intermediate1 Knoevenagel Condensation (Meldrum's acid, Pyridine) intermediate2 7-Hydroxy-6,8-dimethoxy-2-oxo- 2H-chromene-3-carboxylic acid intermediate1->intermediate2 Hydrolysis & Cyclization (H₂SO₄, H₂O) isofraxidin 7-Hydroxy-6,8-dimethoxycoumarin (Isofraxidin) intermediate2->isofraxidin Decarboxylation (Ethylene glycol, Reflux) halo_coumarin 3-Halo-7-hydroxy-6,8- dimethoxycoumarin isofraxidin->halo_coumarin Halogenation (NBS or NIS, AIBN) swietenidin_b This compound halo_coumarin->swietenidin_b Suzuki-Miyaura Coupling (4-Methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃)

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Ox_Ad R¹-Pd(II)(X)L₂ Pd0->Ox_Ad Oxidative Addition Transmetal R¹-Pd(II)(R²)L₂ Ox_Ad->Transmetal Transmetalation Red_Elim Pd(0)L₂ Transmetal->Red_Elim Reductive Elimination Product This compound (R¹-R²) Transmetal->Product Red_Elim->Pd0 R1X 3-Halocoumarin (R¹-X) R1X->Ox_Ad R2B 4-Methoxyphenylboronic acid (R²-B(OH)₂) R2B->Transmetal Base Base (e.g., Na₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Improving Swietenidin B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Swietenidin B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural compound with potential therapeutic properties, including anti-inflammatory and antioxidant effects. However, it is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. This can lead to precipitation of the compound, resulting in inaccurate and unreliable experimental data.

Q2: What is the predicted aqueous solubility of this compound?

A2: Based on in silico predictions, the aqueous solubility (LogS) of this compound is estimated to be -3.33, which corresponds to an approximate concentration of 4.68 µg/mL. This low solubility highlights the need for solubility enhancement strategies for most in vitro applications.

Q3: What are the most common initial solvents for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is the most common initial solvent for dissolving this compound and other hydrophobic compounds for in vitro assays.[1][2] It is capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[2]

Q4: What is the maximum recommended concentration of DMSO in cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5% (v/v), and ideally at 0.1% or lower.[1]

Q5: What are the primary methods to improve the solubility of this compound in aqueous assay buffers?

A5: The primary methods for improving the solubility of hydrophobic compounds like this compound include the use of co-solvents, cyclodextrins, and surfactants.[1][3]

Troubleshooting Guide

Issue 1: My this compound precipitates when I add it to my cell culture medium.

  • Question: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. What should I do?

  • Answer: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

    • Decrease the final concentration of this compound: Your target concentration may be above its solubility limit in the final assay medium.

    • Optimize the DMSO concentration: While keeping the final DMSO concentration below cytotoxic levels (ideally ≤0.1%), ensure your serial dilutions from the stock are performed correctly to minimize precipitation.[1]

    • Use a co-solvent system: Introduce a less toxic co-solvent like ethanol or polyethylene glycol (PEG) in combination with DMSO.[1][3]

    • Employ cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5][6]

    • Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help improve solubility.

Issue 2: I am observing cell toxicity that might be related to the solvent.

  • Question: I'm concerned that the solvent system I'm using to dissolve this compound is affecting my cells. How can I address this?

  • Answer: It's crucial to differentiate between compound-induced and solvent-induced toxicity.

    • Run a solvent control: Always include a vehicle control group in your experiments that contains the same concentration of the solvent system (e.g., DMSO, co-solvents) as your treatment groups, but without this compound.

    • Lower the solvent concentration: Aim for the lowest possible final concentration of organic solvents in your culture medium.

    • Consider alternative solubilization methods: If solvent toxicity persists, explore non-solvent-based methods like complexation with cyclodextrins.

Issue 3: How can I determine the actual soluble concentration of this compound in my assay?

  • Question: Even without visible precipitation, how can I be sure of the concentration of dissolved this compound in my experiment?

  • Answer: To determine the soluble concentration, you can perform a solubility assay.

    • Kinetic Solubility Assay: This high-throughput method involves adding a DMSO stock solution to your aqueous buffer and detecting precipitation using nephelometry (light scattering) or by separating undissolved particles via filtration and quantifying the soluble compound using UV spectroscopy or LC-MS.[4]

    • Thermodynamic Solubility Assay: This method measures the equilibrium solubility by incubating an excess of the solid compound in the buffer for an extended period (e.g., 24 hours), followed by filtration and quantification of the dissolved compound.[4][7]

Data Presentation

Table 1: Predicted Physicochemical and Solubility Properties of this compound

PropertyPredicted Value
LogS (Aqueous Solubility) -3.33
Aqueous Solubility 4.68 µg/mL
Molecular Weight 205.19 g/mol
LogP (Lipophilicity) 1.85

Data obtained from in silico prediction tools.

Table 2: Recommended Maximum Final Concentrations of Common Solvents in In Vitro Assays

SolventRecommended Maximum Concentration (v/v)Notes
DMSO ≤ 0.5% (ideally ≤ 0.1%)Can induce cellular stress and differentiation at higher concentrations.
Ethanol ≤ 0.5%Generally less toxic than DMSO but also a less effective solvent for highly hydrophobic compounds.
Polyethylene Glycol (PEG 400) ≤ 1%Can be used as a co-solvent to improve solubility.

Experimental Protocols

Protocol 1: Improving this compound Solubility using a Co-solvent System
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Intermediate Dilution (Optional): If necessary, create an intermediate dilution of the this compound stock in a co-solvent such as ethanol or PEG 400. This can help to gradually decrease the solvent strength and reduce precipitation upon addition to the aqueous medium.

  • Final Dilution: Directly add a small volume of the DMSO stock or the intermediate dilution to the pre-warmed (37°C) aqueous assay buffer or cell culture medium to achieve the desired final concentration. Ensure rapid and thorough mixing.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of the co-solvent system without this compound.

  • Observation: Visually inspect for any signs of precipitation immediately and after a short incubation period.

Protocol 2: Enhancing this compound Solubility with Cyclodextrins
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to solubilize hydrophobic compounds with low toxicity.[5]

  • Complexation:

    • Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v) in your assay buffer.

    • Add the this compound (either as a powder or a concentrated stock in a minimal amount of organic solvent) to the cyclodextrin solution.

    • Stir or sonicate the mixture until the this compound is fully dissolved. This process can take from a few minutes to several hours.

  • Sterilization: Filter-sterilize the this compound-cyclodextrin complex solution before adding it to your cell culture.

  • Control: Prepare a control with the same concentration of HP-β-CD in the medium.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_solubilization Solubilization cluster_methods Solubility Enhancement Methods cluster_dilution Final Preparation cluster_assay In Vitro Assay start This compound Powder stock Prepare 10-20 mM Stock in 100% DMSO start->stock cosolvent Co-Solvent Method stock->cosolvent Option 1 cyclodextrin Cyclodextrin Method stock->cyclodextrin Option 2 final_dilution_co Dilute in Pre-warmed Aqueous Medium cosolvent->final_dilution_co final_dilution_cyclo Prepare Aqueous Solution of Cyclodextrin Complex cyclodextrin->final_dilution_cyclo assay Add to Cell Culture final_dilution_co->assay final_dilution_cyclo->assay

Caption: Experimental workflow for improving this compound solubility.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α ikk IKK stimulus->ikk swietenidin This compound (Proposed) swietenidin->ikk Inhibits (Proposed) ikb_nfkb IκB-NF-κB Complex nfkb NF-κB ikb_nfkb->nfkb Releases ikb_p p-IκB ikk->ikb_p Phosphorylates ikb_p->ikb_nfkb Degradation of IκB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation gene Pro-inflammatory Gene Transcription nfkb_nuc->gene

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

nrf2_pathway cluster_stress Oxidative Stress cluster_activation Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress ROS keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Induces Dissociation swietenidin This compound (Proposed) swietenidin->keap1_nrf2 Promotes Dissociation (Proposed) nrf2 Nrf2 keap1_nrf2->nrf2 Releases nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are ARE nrf2_nuc->are Binds to ho1 HO-1 Gene Expression are->ho1 ppar_gamma_pathway cluster_agonist Agonist cluster_nucleus Nucleus swietenidin This compound (Proposed Agonist) pparg PPARγ swietenidin->pparg Binds to & Activates pparg_rxr PPARγ-RXR Heterodimer pparg->pparg_rxr rxr RXR rxr->pparg_rxr ppre PPRE pparg_rxr->ppre Binds to target_genes Target Gene Transcription (e.g., Glucose Metabolism, Adipogenesis) ppre->target_genes

References

Swietenidin B stability in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Swietenidin B and to which chemical class does it belong?

This compound is a natural product classified as a quinoline alkaloid. Its chemical structure contains a quinoline core, which may influence its stability. Understanding the functional groups present in its structure is crucial for predicting potential degradation pathways.

Q2: I am seeing degradation of my this compound sample in solution. What are the likely causes?

Degradation of natural products in solution can be attributed to several factors:

  • pH: The stability of compounds with ionizable groups, such as alkaloids, is often pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents (e.g., water, methanol, ethanol) can participate in degradation reactions like hydrolysis, while aprotic solvents (e.g., DMSO, acetonitrile) are often more inert.

  • Light: Exposure to UV or visible light can induce photolytic degradation, especially for compounds with chromophores.

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q3: What are the typical signs of this compound degradation?

Degradation can manifest in several ways:

  • Physical Changes: A change in the color or clarity of a solution, or the formation of precipitate.

  • Chemical Changes: The appearance of new peaks and a decrease in the area of the parent peak in your chromatogram (e.g., HPLC, LC-MS). A shift in the pH of the solution can also indicate a chemical change.

Q4: How can I minimize the degradation of this compound during my experiments?

To enhance the stability of this compound in your experimental setup, consider the following:

  • Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

  • Solvent Selection: Use aprotic, anhydrous solvents for reconstitution whenever possible. If aqueous solutions are necessary, prepare them fresh before use.

  • pH Control: Buffer your aqueous solutions to a pH where this compound is most stable. This will require experimental determination.

  • Inert Atmosphere: For compounds sensitive to oxidation, degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freezing and thawing.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of this compound peak in HPLC analysis of aqueous samples. Hydrolysis. Determine the pH of your solution. Conduct a pH stability study (see Experimental Protocols) to find the optimal pH range. Prepare fresh aqueous solutions for each experiment.
Appearance of multiple new peaks in the chromatogram over a short period. Photodegradation. Protect your samples from light by using amber vials or covering them with aluminum foil during preparation, storage, and analysis.
Inconsistent results between experiments conducted on different days. Instability of stock solution. Aliquot your stock solution after initial preparation to minimize freeze-thaw cycles. Re-qualify your stock solution by HPLC if it has been stored for an extended period.
Precipitate formation in the sample vial. Poor solubility or degradation leading to insoluble products. Ensure you are not exceeding the solubility limit of this compound in your chosen solvent. If degradation is suspected, analyze the supernatant and the precipitate (if possible) to identify the degradation products.

Stability Data of Structurally Related Compounds (Limonoids)

While no specific data exists for this compound, the following tables summarize stability data for limonoids, a class of tetranortriterpenoids, which are also complex natural products. This information can provide insights into potential stability-influencing factors.

Table 1: Stability of Azadirachtin (a Tetranortriterpenoid) under Various Conditions [1][2]

Condition Observation
pH Unstable in mildly alkaline and strongly acidic solutions. Most stable between pH 4 and 6.
Solvents More stable in aprotic and neutral solvents compared to protic solvents.
Temperature Degradation rate increases with temperature.
Light Susceptible to photodegradation.

Table 2: Stability of Limonin (a Limonoid) under Various Conditions [3]

Condition Observation
pH Most stable at pH 5.
Temperature Degradation follows first-order kinetics and increases with temperature.

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Stability

This protocol outlines a general forced degradation study to identify conditions under which this compound is unstable.[4][5]

Stability_Testing_Workflow cluster_Preparation Sample Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Evaluation Data Evaluation A Prepare Stock Solution of this compound in a non-reactive solvent (e.g., DMSO) B Acidic Hydrolysis (e.g., 0.1M HCl) A->B Expose aliquots to C Basic Hydrolysis (e.g., 0.1M NaOH) A->C Expose aliquots to D Oxidative Degradation (e.g., 3% H2O2) A->D Expose aliquots to E Thermal Stress (e.g., 60°C) A->E Expose aliquots to F Photolytic Stress (e.g., UV light) A->F Expose aliquots to G Incubate at various time points B->G C->G D->G E->G F->G H Neutralize (if necessary) and dilute G->H I Analyze by Stability-Indicating HPLC Method H->I J Quantify remaining This compound I->J K Identify and quantify degradation products J->K L Determine degradation kinetics and pathways K->L

General workflow for a forced degradation study of this compound.
Protocol 2: Detailed Methodology for pH Stability Assessment

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic range, phosphate buffer for neutral range, and borate buffer for alkaline range).

  • Sample Preparation: From a concentrated stock solution of this compound in an organic solvent (e.g., DMSO), spike a known concentration of the compound into each buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C) and protect them from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any degradation products.

  • Data Analysis: Plot the percentage of this compound remaining against time for each pH value. Determine the degradation rate constant and half-life at each pH to identify the pH of maximum stability.

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by this compound require experimental validation, many natural products are known to interact with key cellular signaling cascades. Below is a hypothetical representation of how a compound like this compound might influence a generic cell survival pathway.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K SwietenidinB This compound AKT Akt SwietenidinB->AKT Potential Inhibition PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Hypothetical signaling pathway showing potential modulation by this compound.

References

Technical Support Center: Swietenidin B Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Swietenidin B during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: Based on the general knowledge of limonoids and other natural products, the primary factors contributing to the degradation of this compound are likely to be:

  • Hydrolysis: this compound, like other complex esters, can be susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. This process can be catalyzed by the presence of acids or bases. Limonoid structures, for instance, can undergo ring-opening of the D-ring under alkaline conditions.[1]

  • Oxidation: Exposure to oxygen, especially in the presence of light or certain metal ions, can lead to oxidative degradation. The furan ring found in many limonoids is known to be susceptible to photo-oxidative degradation.[2]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

  • Thermal Stress: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

  • Enzymatic Degradation: If this compound is stored as part of a crude extract or in a non-purified form, residual plant enzymes such as hydrolases and dehydrogenases could contribute to its degradation.[1]

Q2: What are the optimal storage conditions for this compound?

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C may be acceptable, but validation is required.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For highly sensitive samples, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Form: Store as a dry powder rather than in solution. If solutions are necessary, use aprotic, anhydrous solvents and prepare them fresh.

Q3: I am observing a loss of potency of my this compound sample over time. How can I troubleshoot this?

A3: A loss of potency is a direct indication of degradation. To troubleshoot this, consider the following:

  • Review your storage conditions: Are they in line with the recommendations in Q2?

  • Consider the purity of your sample: Impurities can sometimes catalyze degradation.

  • Evaluate your solvent: If stored in solution, the solvent could be contributing to degradation. Ensure it is of high purity and appropriate for the compound.

  • Perform a forced degradation study: This will help you identify the primary degradation pathways and develop a stability-indicating analytical method (see Experimental Protocols section).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC chromatogram Degradation of this compound1. Immediately re-evaluate storage conditions (temperature, light, humidity). 2. Perform co-injection with a fresh, standard sample to confirm the identity of the main peak. 3. Initiate a forced degradation study to identify potential degradation products.
Change in physical appearance (e.g., color change) Oxidation or other chemical reactions1. Discard the sample if the change is significant. 2. For future samples, consider storing under an inert atmosphere. 3. Ensure the storage container is appropriate and non-reactive.
Inconsistent experimental results Sample degradation leading to variable concentrations1. Prepare fresh solutions for each experiment from a properly stored stock. 2. Quantify the concentration of this compound using a validated analytical method before each critical experiment. 3. Review the handling procedures to minimize exposure to harsh conditions during experiments.

Quantitative Data Summary

As specific quantitative data for this compound degradation is not available in the literature, the following table is provided as a template for researchers to summarize their own findings from stability studies.

Storage Condition Timepoint This compound Concentration (%) Degradation Products (%) Observations
-20°C, Dark, Dry 01000-
3 months
6 months
4°C, Dark, Dry 01000-
1 month
3 months
Room Temp, Light 01000-
1 week
1 month

Experimental Protocols

Forced Degradation Study for this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep an aliquot of the stock solution in a hot air oven at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products and any other impurities.

Methodology:

  • Column Selection: Start with a commonly used reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection: Begin with a simple mobile phase gradient, for example, a mixture of water (A) and acetonitrile or methanol (B). A typical starting gradient could be from 20% B to 80% B over 30 minutes. The aqueous phase can be modified with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a diode array detector in the HPLC.

  • Method Optimization: Inject the samples from the forced degradation study. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve good separation between the parent this compound peak and all degradation product peaks.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines. This includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Degradation_Pathway cluster_factors Degradation Factors cluster_compound Compound State cluster_prevention Preventative Measures Hydrolysis Hydrolysis (Acid/Base) Swietenidin_B This compound (Stable) Hydrolysis->Swietenidin_B leads to Oxidation Oxidation (Oxygen, Light) Oxidation->Swietenidin_B leads to Photodegradation Photodegradation (UV Light) Photodegradation->Swietenidin_B leads to Thermal_Stress Thermal Stress (High Temperature) Thermal_Stress->Swietenidin_B leads to Enzymatic Enzymatic Activity (in crude extracts) Enzymatic->Swietenidin_B leads to Low_Temp Low Temperature Storage (-20°C or below) Swietenidin_B->Low_Temp prevented by Light_Protection Protection from Light (Amber vials) Swietenidin_B->Light_Protection prevented by Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Swietenidin_B->Inert_Atmosphere prevented by Dry_Storage Dry Solid Storage Swietenidin_B->Dry_Storage prevented by Purification Purification Swietenidin_B->Purification prevented by

Caption: Factors leading to this compound degradation and preventative measures.

Experimental_Workflow start Start: This compound Sample forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_development Develop Stability-Indicating HPLC Method forced_degradation->hplc_development method_validation Validate HPLC Method (ICH Guidelines) hplc_development->method_validation stability_study Conduct Long-Term Stability Study method_validation->stability_study end End: Established Storage Conditions and Shelf-Life stability_study->end

Caption: Workflow for establishing this compound stability.

References

Addressing off-target effects of Swietenidin B in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Swietenidin B in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action of this compound?

A1: this compound is understood to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key regulator of cellular antioxidant responses. By activating Nrf2, this compound can induce the expression of a wide range of cytoprotective genes, helping to protect cells from oxidative stress.

Q2: I am observing unexpected cytotoxicity at concentrations where this compound is expected to be active. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors. Firstly, the high reactivity of some Nrf2 activators can lead to off-target effects and cellular damage, especially at higher concentrations or with prolonged exposure. Secondly, the specific cell type you are using may be particularly sensitive to perturbations in redox balance. Finally, it is important to ensure the purity of your this compound compound, as impurities could contribute to toxicity.

Q3: My results are inconsistent across different experimental replicates. What are the possible reasons?

A3: Inconsistent results can be due to variability in cell culture conditions, such as cell density, passage number, and serum concentration in the media. The stability of this compound in your culture media over the duration of the experiment could also be a factor. It is also crucial to ensure accurate and consistent preparation of this compound working solutions.

Q4: Are there any known off-target effects of this compound?

A4: While specific off-target effects of this compound are not extensively documented, compounds that activate the Nrf2 pathway, particularly those with electrophilic properties, can potentially interact with other cellular nucleophiles besides Keap1 (the primary sensor for Nrf2 activation). This could lead to unintended modulation of other signaling pathways or direct cellular toxicity.

Troubleshooting Guides

Issue 1: High Level of Cell Death Observed

Symptoms:

  • Significant decrease in cell viability assays (e.g., MTT, trypan blue).

  • Visible changes in cell morphology, such as rounding and detachment.

  • Activation of apoptosis markers (e.g., caspase-3 cleavage).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Concentration-dependent toxicity Perform a dose-response curve to determine the optimal non-toxic concentration range.Protocol 1: Dose-Response Cytotoxicity Assay
Prolonged exposure Conduct a time-course experiment to identify the shortest effective incubation time.Protocol 2: Time-Course Viability Assay
Cell type sensitivity Test the effect of this compound on a different cell line to see if the cytotoxicity is cell-type specific.Use a panel of cell lines with varying sensitivities to oxidative stress.
Compound instability/degradation Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles.N/A
Issue 2: Unexpected Changes in Other Signaling Pathways

Symptoms:

  • Alterations in the phosphorylation status or expression levels of proteins unrelated to the Nrf2 pathway.

  • Changes in cellular processes not directly regulated by Nrf2 (e.g., cell cycle progression, unexpected metabolic shifts).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Off-target kinase inhibition/activation Use a broad-spectrum kinase inhibitor panel to screen for off-target activities.Commercially available kinase profiling services.
Non-specific binding to other proteins Perform a target deconvolution study using techniques like chemical proteomics.Advanced proteomics services.
Use of a structurally distinct Nrf2 activator As a control, use a well-characterized Nrf2 activator with a different chemical scaffold to see if the same off-target effects are observed.N/A

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture media, ranging from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old media from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Time-Course Viability Assay

  • Cell Seeding: Plate cells in multiple 96-well plates as described in Protocol 1.

  • Treatment: Treat the cells with a fixed, non-toxic concentration of this compound (determined from the dose-response assay) and a vehicle control.

  • Incubation and Analysis: At different time points (e.g., 6, 12, 24, 48, and 72 hours), perform an MTT assay on one of the plates as described in Protocol 1.

  • Data Analysis: Plot the cell viability against time for both the treated and control groups to observe the effect of prolonged exposure.

Visualizations

SwietenidinB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SwietenidinB This compound Keap1 Keap1 SwietenidinB->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Proteasome Ubiquitination Nucleus Nucleus ARE ARE Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activates Transcription Nrf2_n->ARE Binds

Caption: Signaling pathway of this compound as an Nrf2 activator.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response and Time-Course Assays Start->Dose_Response Cytotoxicity Is there significant cytotoxicity? Dose_Response->Cytotoxicity No_Cytotoxicity No Cytotoxicity->No_Cytotoxicity No Yes_Cytotoxicity Yes Cytotoxicity->Yes_Cytotoxicity Yes Optimize_Concentration Optimize Concentration and Incubation Time Pathway_Analysis Profile Key Signaling Pathways (e.g., Western Blot, Kinase Assay) Optimize_Concentration->Pathway_Analysis Off_Target_Hit Potential Off-Target Interaction Identified Pathway_Analysis->Off_Target_Hit No_Off_Target No Off_Target_Hit->No_Off_Target No Yes_Off_Target Yes Off_Target_Hit->Yes_Off_Target Yes Validate_Target Validate with Orthogonal Assay or Structurally Different Compound Conclusion Conclusion: Characterize Off-Target Effect Validate_Target->Conclusion No_Cytotoxicity->Pathway_Analysis Yes_Cytotoxicity->Optimize_Concentration No_Off_Target->Conclusion Yes_Off_Target->Validate_Target Troubleshooting_Tree Start Unexpected Experimental Result Check1 Is the result reproducible? Start->Check1 No1 No Check1->No1 No Yes1 Yes Check1->Yes1 Yes Troubleshoot_Reproducibility Check Experimental Variables: - Cell passage number - Reagent preparation - Instrument calibration No1->Troubleshoot_Reproducibility Check2 Is there unexpected cytotoxicity? Yes1->Check2 No2 No Check2->No2 No Yes2 Yes Check2->Yes2 Yes Check3 Are other pathways affected? No2->Check3 Troubleshoot_Cytotoxicity Perform Dose-Response Assay (Protocol 1) Yes2->Troubleshoot_Cytotoxicity No3 No Check3->No3 No Yes3 Yes Check3->Yes3 Yes On_Target_Effect Result is likely an on-target effect No3->On_Target_Effect Troubleshoot_Pathways Perform Pathway Analysis (e.g., Kinase Profiling) Yes3->Troubleshoot_Pathways

Technical Support Center: Minimizing Batch-to-Batch Variability of Swietenidin B Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Swietenidin B extracts from Swietenia macrophylla. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the yield of our this compound extracts between different batches of plant material. What are the likely causes?

A1: Batch-to-batch variability in botanical raw materials is a common challenge and can be attributed to several factors related to the plant material itself.[1] These include:

  • Genetic Variability: Different populations or cultivars of Swietenia macrophylla may have inherent differences in their phytochemical profiles, including the concentration of this compound.

  • Environmental Conditions: Climate, soil composition, and altitude where the plant was grown can significantly influence the production of secondary metabolites.

  • Harvesting Time: The concentration of this compound in the plant may vary depending on the season and the developmental stage of the plant at the time of harvest.

  • Post-Harvest Handling and Storage: Improper drying, storage temperature, humidity, and exposure to light can lead to the degradation of this compound before extraction even begins.

To mitigate these issues, it is crucial to source plant material from a consistent and well-characterized supplier. Whenever possible, document the geographical origin, harvesting time, and storage conditions of your raw material.

Q2: Our extraction yield is inconsistent even when using the same batch of plant material. What experimental parameters should we investigate?

A2: Inconsistent yields from the same plant material batch point towards variability in your extraction process. Several critical parameters can affect extraction efficiency:[2][3]

  • Solvent Choice and Concentration: The polarity of the solvent system is crucial for selectively extracting this compound, a limonoid (tetranortriterpenoid).[4][5] The optimal solvent and its concentration need to be determined empirically.

  • Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can cause degradation of thermolabile compounds.[2]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compound. However, prolonged extraction times can increase the risk of degradation and the extraction of undesirable compounds.

  • Particle Size: A smaller particle size increases the surface area for solvent interaction, which can improve extraction efficiency. However, excessively fine powders can lead to difficulties in filtration.[1]

  • Solid-to-Solvent Ratio: An optimal ratio ensures that there is enough solvent to effectively extract the this compound without being wasteful.

  • Agitation: Proper agitation ensures uniform contact between the solvent and the plant material, preventing concentration gradients and improving extraction efficiency.[2]

Q3: We are using HPLC for quantification, but the peak corresponding to this compound is not consistent in terms of area or retention time across different batches. What could be the problem?

A3: Inconsistent HPLC results can stem from issues with the sample, the HPLC method, or the instrument itself. Here are some troubleshooting steps:

  • Sample Preparation: Ensure that your sample preparation is consistent. This includes the final concentration of the extract, the solvent used for dilution, and the filtration step to remove particulates.

  • Column Performance: The HPLC column can degrade over time. Monitor column pressure and peak shape. A new column or a change in the guard column may be needed.

  • Mobile Phase Preparation: The composition and pH of the mobile phase must be prepared accurately and consistently for each run.

  • Instrument Calibration: Ensure your HPLC system is properly calibrated.

  • Standard Stability: Your this compound reference standard may be degrading. Store it under appropriate conditions (e.g., protected from light, at a low temperature) and prepare fresh working standards regularly.

  • Method Robustness: Your analytical method may not be robust enough to handle slight variations in the sample matrix. Method validation, including robustness testing, is crucial.[6]

Q4: How can we improve the stability of this compound in our extracts during storage?

A4: Limonoids, being tetracyclic triterpenes, can be susceptible to degradation.[7] To improve the stability of this compound in your extracts, consider the following:

  • Temperature: Store extracts at low temperatures, such as in a refrigerator or freezer, to slow down potential degradation reactions.

  • Light: Protect your extracts from light by using amber vials or storing them in the dark. UV radiation can cause photodegradation.

  • Oxygen: Exposure to oxygen can lead to oxidation. Consider flushing the headspace of your storage vials with an inert gas like nitrogen or argon before sealing.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Inappropriate Solvent This compound is a limonoid, which are generally soluble in moderately polar organic solvents.[4] Experiment with different solvents such as ethanol, methanol, acetone, and ethyl acetate, as well as varying concentrations of aqueous-organic solvent mixtures.
Insufficient Extraction Time or Temperature Systematically vary the extraction time and temperature to find the optimal conditions. Be mindful that excessive heat can degrade the compound.[2]
Poor Solvent Penetration Ensure the plant material is ground to a consistent and appropriate particle size.[1] Consider using extraction techniques that enhance solvent penetration, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[1][3]
Degradation During Extraction If this compound is thermolabile, consider using extraction methods that operate at lower temperatures, such as maceration or UAE at a controlled temperature.
Inconsistent HPLC Quantification
Potential Cause Troubleshooting Steps
Sample Matrix Effects Co-extracted compounds can interfere with the quantification of this compound. Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe.
Fluctuating Column Temperature Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes.
Mobile Phase Inconsistency Prepare fresh mobile phase for each batch of analysis and ensure it is thoroughly degassed.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Sample Preparation: Grind dried Swietenia macrophylla seeds or other plant parts to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the chosen solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

  • Ultrasonication:

    • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).

  • Filtration: After extraction, separate the extract from the solid plant material by vacuum filtration.

  • Solvent Removal: Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., below 50°C).

  • Storage: Store the dried extract in an airtight, light-resistant container at low temperature (e.g., 4°C).

Protocol 2: HPLC-UV Quantification of this compound

This is a general method for the analysis of limonoids and should be adapted and validated for this compound.[6]

  • Standard Preparation: Prepare a stock solution of your this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with a higher proportion of A, and gradually increase the proportion of B over the run time to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by obtaining the UV spectrum of the this compound standard (a common wavelength for limonoids is around 210-220 nm).

    • Injection Volume: 10-20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to calculate the concentration of this compound in your samples.

Data Presentation

Table 1: Influence of Extraction Solvent on the Yield of Phenolic Compounds from Swietenia macrophylla

SolventTotal Phenolic Content (mg GAE/g extract)
50% MethanolData not available
50% EthanolData not available
50% AcetoneData not available
Distilled WaterData not available

Note: Specific quantitative data for this compound was not available in the search results. This table structure is provided as a template. Researchers should populate it with their own experimental data.

Table 2: Comparison of Different Extraction Methods for Swietenia macrophylla Seed Oil

Extraction MethodKey ParametersYield (%)
Microwave-Assisted Extraction (MAE)6 min, 26 mL/g solvent-to-solid, 460 W43.69
Ultrasound-Assisted Extraction (UAE)14.4 min, 1:4.5 g/mL solid-to-solvent, 90% amplitude27.68
Soxhlet Extraction (SE)Parameters not specifiedYield not specified
Supercritical CO2 Extraction (SC-CO2)Parameters not specifiedYield not specified

This data is compiled from studies on Swietenia macrophylla seed oil and may not directly correlate with this compound yield, but illustrates the impact of different extraction techniques.

Visualizations

Experimental_Workflow cluster_0 Raw Material cluster_1 Preprocessing cluster_2 Extraction cluster_3 Post-Extraction cluster_4 Analysis & Storage RawMaterial Swietenia macrophylla (Consistent Source) Drying Controlled Drying RawMaterial->Drying Grinding Consistent Grinding Drying->Grinding Extraction Optimized Extraction (e.g., UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration QC HPLC-UV Quantification Concentration->QC Storage Controlled Storage QC->Storage

Caption: Experimental workflow for minimizing batch-to-batch variability.

Signaling_Pathways cluster_Material Raw Material Factors cluster_Process Process Factors Variability Batch-to-Batch Variability Genetics Genetics Genetics->Variability Environment Environment Environment->Variability Harvest Harvest Time Harvest->Variability Storage_Raw Storage Storage_Raw->Variability Solvent Solvent Solvent->Variability Temperature Temperature Temperature->Variability Time Time Time->Variability ParticleSize Particle Size ParticleSize->Variability

Caption: Factors influencing batch-to-batch variability.

References

Technical Support Center: Swietenidin B Bioactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell lines and designing experiments to assess the bioactivity of Swietenidin B.

Frequently Asked Questions (FAQs)

Q1: What are the primary reported bioactivities of this compound and related compounds from Swietenia species?

A1: this compound and other limonoids from Swietenia macrophylla have demonstrated several key bioactivities, including anticancer, anti-inflammatory, and antidiabetic effects.[1][2][3]

Q2: Which cancer cell lines are most suitable for studying the cytotoxic effects of this compound?

A2: Based on studies with extracts and related limonoids from Swietenia macrophylla, the human colon carcinoma cell line HCT 116 has shown high sensitivity.[1][4][5][6] Other responsive cell lines include MCF-7 (breast carcinoma), Ca Ski (cervical carcinoma), and KB (nasopharyngeal epidermoid carcinoma).[1][4] For murine models, CT26 (colon carcinoma) has also been used.[7]

Q3: What are the expected mechanisms of anticancer activity for this compound?

A3: The anticancer effects are primarily mediated through the induction of apoptosis and cell cycle arrest.[4][5] Key molecular events include an increase in the sub-G1 cell population, DNA fragmentation, externalization of phosphatidylserine, and collapse of the mitochondrial membrane potential.[4] Modulation of signaling pathways involving proteins such as BCL2, ATM, CHK2, TP53, and CASP3 has also been reported.[5][6]

Q4: Which cell lines are recommended for investigating the anti-inflammatory properties of this compound?

A4: The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation. It can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which can then be treated with this compound to assess its inhibitory effects on nitric oxide (NO) production and pro-inflammatory cytokines.[8] Primary human neutrophils are also suitable for measuring the inhibition of superoxide anion generation.[2][9][10]

Q5: What signaling pathways are implicated in the anti-inflammatory action of related compounds?

A5: The anti-inflammatory mechanism involves the downregulation of pro-inflammatory mediators and the activation of the NRF2 signaling pathway.[8] This leads to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[8][11]

Q6: Which cell lines can be used to explore the antidiabetic potential of this compound?

A6: For studying effects on glucose metabolism and insulin sensitivity, the HepG2 human liver cell line is a relevant model.[11][12] To investigate effects on insulin secretion and beta-cell protection, the INS-1 rat insulinoma cell line is appropriate.[13]

Troubleshooting Guides

Problem 1: High variability in cell viability (MTT) assay results for anticancer testing.
  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and work quickly to prevent cells from settling in the reservoir. Perform a cell count for each experiment and calculate the required volume for the desired cell density.

  • Possible Cause 2: Edge Effects in the Microplate.

    • Solution: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.

  • Possible Cause 3: Interference of this compound with the MTT dye.

    • Solution: Run a control plate with this compound in cell-free media to check for any direct reaction with the MTT reagent. If interference is observed, consider alternative viability assays such as XTT, MTS, or a neutral red uptake assay.

Problem 2: Difficulty in detecting apoptosis in treated cancer cells.
  • Possible Cause 1: Incorrect Time Point for Analysis.

    • Solution: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for detecting apoptotic events after treatment with this compound. Early apoptosis (Annexin V positive, PI negative) may be missed if the analysis is done too late.

  • Possible Cause 2: Suboptimal Concentration of this compound.

    • Solution: The concentration of the compound may be too low to induce significant apoptosis or so high that it causes rapid necrosis. Use a dose-response approach based on the IC50 value obtained from viability assays. Analyze concentrations at, above, and below the IC50.

  • Possible Cause 3: Insensitive Detection Method.

    • Solution: While Annexin V/PI staining is a standard method, consider complementing it with other assays. A TUNEL assay can confirm DNA fragmentation, and a Western blot for cleaved caspase-3 can provide biochemical evidence of apoptosis execution.[4]

Problem 3: Inconsistent nitric oxide (NO) measurements in RAW 264.7 cells.
  • Possible Cause 1: LPS Potency Variation.

    • Solution: The activity of LPS can vary between lots. Test each new lot to determine the optimal concentration for inducing a robust but sub-maximal NO production.

  • Possible Cause 2: Phenol Red Interference.

    • Solution: The phenol red in standard cell culture media can interfere with the colorimetric Griess assay for NO. Culture cells in phenol red-free medium for the duration of the experiment.

  • Possible Cause 3: Cell Health and Density.

    • Solution: Ensure that the RAW 264.7 cells are in a healthy, logarithmic growth phase before the experiment. Cell density at the time of LPS stimulation is critical; a confluent monolayer can lead to altered cellular responses.

Data Presentation

Table 1: IC50 Values of Swietenia macrophylla Extracts/Limonoids in Cancer Cell Lines

Compound/ExtractCell LineCell TypeIC50 ValueReference
Ethyl Acetate FractionHCT 116Human Colon Carcinoma35.35 µg/mL[1][4]
Limonoid L1HCT 116Human Colon Carcinoma55.87 µg/mL[5][6]
Methanolic ExtractCT26Murine Colon Carcinoma0.48 mg/mL[7]
Chloroform ExtractCT26Murine Colon Carcinoma0.43 mg/mL[7]

Table 2: Anti-inflammatory Activity of Limonoids from Swietenia macrophylla

CompoundAssayCell TypeIC50 Value (µM)Reference
Humilinolide FSuperoxide Anion GenerationHuman Neutrophils27.13[9][10]
3,6-O,O-diacetylswietenolideSuperoxide Anion GenerationHuman Neutrophils29.36[9][10]
3-O-tigloylswietenolideSuperoxide Anion GenerationHuman Neutrophils35.58[9][10]
SwietenineNitric Oxide GenerationMurine Macrophages≤ 36.32[10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells (e.g., HCT 116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis using Annexin V/PI Staining
  • Cell Culture and Treatment: Seed cells (e.g., HCT 116) in a 6-well plate and treat with this compound at various concentrations for the predetermined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Nitric Oxide (NO) Measurement using Griess Assay
  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh, phenol red-free medium containing various concentrations of this compound and incubate for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production. Include a negative control (no LPS) and a positive control (LPS without this compound).

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration using a sodium nitrite standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanism of Action cluster_tertiary Molecular Analysis Compound This compound Stock Solution Viability Cell Viability Assay (e.g., MTT) Compound->Viability Cell_Culture Select & Culture Appropriate Cell Line Cell_Culture->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Anti_Inflam Anti-inflammatory Assay (Griess Assay) IC50->Anti_Inflam Antidiabetic Glucose Uptake Assay IC50->Antidiabetic Western Western Blot (Signaling Proteins) Apoptosis->Western Cell_Cycle->Western Anti_Inflam->Western

Caption: General workflow for assessing this compound bioactivity.

cell_line_selection cluster_cancer Anticancer cluster_inflam Anti-inflammatory cluster_diabetes Antidiabetic Start Start: Define Bioactivity of Interest Cancer_Type Target Cancer Type? Start->Cancer_Type Anticancer Inflam_Model Immune Cell Model? Start->Inflam_Model Anti-inflammatory Diabetes_Model Metabolic Target? Start->Diabetes_Model Antidiabetic Colon HCT 116 CT26 Cancer_Type->Colon Colon Breast MCF-7 Cancer_Type->Breast Breast Cervical Ca Ski Cancer_Type->Cervical Cervical Macrophage RAW 264.7 Inflam_Model->Macrophage Macrophage Neutrophil Primary Human Neutrophils Inflam_Model->Neutrophil Neutrophil Liver HepG2 Diabetes_Model->Liver Liver/Glucose Metabolism Pancreas INS-1 Diabetes_Model->Pancreas Pancreatic Beta-Cell Function

Caption: Decision tree for cell line selection based on target bioactivity.

apoptosis_pathway SwietenidinB This compound ATM_CHK2 ATM/CHK2 Activation SwietenidinB->ATM_CHK2 Bcl2 BCL2 Downregulation SwietenidinB->Bcl2 p53 TP53 (p53) Upregulation ATM_CHK2->p53 Casp3 Caspase-3 Activation p53->Casp3 Mito Mitochondrial Membrane Potential Collapse Bcl2->Mito Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified anticancer signaling pathway of related limonoids.

References

Technical Support Center: Optimizing Swietenidin B Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing optimal dose-response curves for Swietenidin B.

I. Getting Started with this compound

This section provides initial guidance on preparing for a dose-response experiment with a novel or less-characterized compound like this compound.

Q1: I have a new batch of this compound. How do I determine a starting concentration range for my dose-response experiment?

A1: For a compound with limited published data, a broad concentration range is recommended to identify the active window. A common strategy is to perform a range-finding experiment using serial dilutions over several orders of magnitude (e.g., from 1 nM to 100 µM).

  • Literature Review: Check for any published in vitro studies on compounds with similar structures or from the same source (e.g., Swietenia species). For instance, studies on swietenine, a compound from Swietenia macrophylla, have used concentrations in the micromolar range for cell-based assays.[1]

  • Logarithmic Dilutions: Start with a wide range of concentrations using logarithmic or semi-logarithmic dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM). This will help you narrow down the effective concentration range.

  • High Concentrations: It is common in in vitro studies to test concentrations significantly higher than the anticipated in vivo plasma concentrations.[2][3] Testing up to 200-fold higher than estimated Cmax values can be a starting point.[2][3]

Q2: What is the best solvent for this compound?

A2: The choice of solvent is critical and should dissolve the compound completely without affecting the stability of the drug or being toxic to the cells at the final concentration.

  • Common Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[4]

  • Solvent Concentration: The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts.

  • Vehicle Control: Always include a vehicle control group in your experiment. This group should be treated with the same concentration of the solvent used to dissolve this compound to account for any effects of the solvent itself.

Q3: How should I prepare and store my this compound stock solutions?

A3: Proper preparation and storage are crucial for maintaining the integrity of your compound.

  • High Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent (like DMSO). This allows for small volumes to be added to your assays, minimizing the final solvent concentration.

  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light, unless the manufacturer provides different storage instructions.

II. Experimental Protocol: Cell Viability Dose-Response Assay

This section provides a detailed methodology for a common dose-response experiment, the MTT assay, to assess the effect of this compound on cell viability.

Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator. The optimal seeding density will depend on the cell line's growth rate.[4]

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound from your stock solution in complete cell culture medium. A common approach is to prepare 2X concentrated solutions that will be diluted 1:1 in the wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours). The incubation time should be consistent across experiments.[4]

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and determine the IC50 value.[5]

III. Troubleshooting Guide

This section addresses common issues encountered during dose-response experiments in a question-and-answer format.

Q4: My dose-response curve does not have a classic sigmoidal shape. What could be wrong?

A4: A non-sigmoidal curve can arise from several factors.

  • Concentration Range: The selected concentration range may be too narrow or not centered around the EC50/IC50. Try expanding the range of concentrations in both directions.

  • Compound Solubility: At high concentrations, your compound may be precipitating out of solution. Visually inspect the wells with the highest concentrations for any precipitate. If solubility is an issue, consider using a different solvent or a formulation aid, though this may introduce other variables.

  • Biphasic (U-shaped) Response: Some compounds can exhibit a biphasic or hormetic response, where a low dose stimulates a response, and a high dose inhibits it.[6] If you observe this, you may need to use a different model for data fitting.

  • Assay Interference: The compound itself might interfere with the assay chemistry. For example, it could have a color that absorbs at the same wavelength as your readout or it could directly react with the assay reagents. Run controls to test for this.

Q5: I am seeing high variability between my replicate wells. How can I reduce this?

A5: High variability can obscure the true dose-response relationship.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially during serial dilutions and when adding reagents to the 96-well plate. Use calibrated pipettes and proper technique.[7]

  • Cell Seeding Uniformity: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. Avoid edge effects by not using the outer wells of the plate or by filling them with PBS to maintain humidity.

  • Compound Mixing: Ensure the compound is thoroughly mixed in the medium before adding it to the cells.

  • Assay Timing: Perform assay steps, such as reagent addition and plate reading, at consistent intervals for all plates.

Q6: My data points are scattered, and the curve fit is poor (low R-squared value). What should I do?

A6: A poor curve fit suggests that the data does not conform well to the chosen model.

  • Check for Outliers: Identify and consider removing any obvious outliers. However, be cautious and have a clear justification for removing any data points.

  • Increase Replicates: Increase the number of technical and biological replicates to improve the reliability of your data.

  • Re-evaluate the Model: Ensure you are using an appropriate non-linear regression model. The four-parameter logistic model is common, but other models may be more suitable for your data.[5]

  • Optimize Assay Conditions: The assay itself may need further optimization. Factors like incubation time, cell density, and reagent concentrations can all affect the quality of the data.[8]

IV. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the interpretation of dose-response data.

Q7: What is the difference between EC50 and IC50?

A7:

  • EC50 (Half-maximal effective concentration): Refers to the concentration of a drug that gives half of the maximal response. It is used for agonistic or stimulatory effects.

  • IC50 (Half-maximal inhibitory concentration): Refers to the concentration of a drug that inhibits a specific biological or biochemical function by 50%. It is used for antagonistic or inhibitory effects.

Q8: What does the Hill slope of the dose-response curve tell me?

A8: The Hill slope (or slope factor) describes the steepness of the curve.[5]

  • Hill Slope = 1: Indicates a standard, gradual response.

  • Hill Slope > 1: Indicates a steeper, more switch-like response, suggesting cooperativity in binding.

  • Hill Slope < 1: Indicates a shallower response, which could suggest negative cooperativity or the presence of multiple binding sites with different affinities.

Q9: My compound doesn't reach 100% inhibition at the highest concentration tested. What does this mean?

A9: This could indicate several things:

  • Partial Antagonist/Inhibitor: The compound may be a partial antagonist or inhibitor, meaning it cannot produce a maximal response even at saturating concentrations.

  • Insufficient Concentration: You may need to test even higher concentrations to achieve full inhibition. However, be mindful of solubility limits and off-target effects.

  • Assay Bottom Plateau: The assay may have a bottom plateau that is above 0% response due to background signal.

V. Quantitative Data Summary

The following table summarizes concentrations of swietenine, a related compound, used in published in vitro studies, which can serve as a reference for planning experiments with this compound.

CompoundCell LineAssayConcentration RangeObserved EffectReference
SwietenineRAW 264.7Nitric Oxide Production3.125 - 100 µMDose-dependent inhibition of NO production[1]
SwietenineHepa-1c1c7NQO1 ActivityNot specifiedInduced NQO1 activity[1]
SwietenineHepG2Cell ViabilityNot specifiedProtective effect against H2O2-induced damage[9]

VI. Visualizations

Signaling Pathway

SwietenidinB_Pathway cluster_nucleus Inside Nucleus SwietenidinB This compound AKT AKT SwietenidinB->AKT Activates Nrf2_Keap1 Nrf2-Keap1 Complex AKT->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_n Nrf2 ARE ARE HO1 HO-1 ARE->HO1 Induces Transcription Antioxidant_Response Antioxidant & Cytoprotective Response HO1->Antioxidant_Response Nrf2_n->ARE Binds to

Caption: Putative signaling pathway for this compound based on swietenine activity.

Experimental Workflow

Dose_Response_Workflow start Start: Obtain This compound prep_stock Prepare High-Concentration Stock Solution (e.g., in DMSO) start->prep_stock range_finding Range-Finding Experiment (Broad Logarithmic Dilutions) prep_stock->range_finding prepare_dilutions Prepare Serial Dilutions (Narrower Range) range_finding->prepare_dilutions seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound & Controls seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate for Defined Period (e.g., 48h) treat_cells->incubate assay Perform Assay (e.g., MTT, Luciferase) incubate->assay read_plate Read Plate (e.g., Absorbance, Luminescence) assay->read_plate analyze Data Analysis: Normalize Data, Non-linear Regression read_plate->analyze results Determine EC50/IC50, Hill Slope, etc. analyze->results

Caption: General workflow for a dose-response experiment.

References

Technical Support Center: Managing Autofluorescence of Swietenidin B in Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering autofluorescence from Swietenidin B and other related anthocyanin compounds in their imaging assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause autofluorescence?

This compound is a type of anthocyanin, a class of water-soluble pigments commonly found in plants. Like many flavonoids, anthocyanins are inherently fluorescent. This "autofluorescence" is the emission of light by the compound itself when it is excited by the light source of a fluorescence microscope, which can interfere with the detection of specific fluorescent labels in an experiment.

Q2: What are the typical excitation and emission wavelengths for this compound and other anthocyanins?

While the exact spectral properties of this compound are not widely documented, anthocyanins generally exhibit broad excitation and emission spectra. In vitro, they often show excitation peaks in the ultraviolet (UV) range.[1] However, within the cellular environment, their fluorescence can be observed with excitation in the blue to green range (around 488-561 nm), with a characteristic emission in the red to far-red region of the spectrum (typically around 600-650 nm).[1][2][3]

Q3: How can I confirm that the signal I am seeing is from this compound autofluorescence and not my specific fluorescent label?

To determine if the observed signal is due to autofluorescence, it is crucial to include proper controls in your experiment. The most important control is an "unlabeled" sample that contains this compound but lacks any fluorescent labels (e.g., fluorescently tagged antibodies or dyes). If you observe a signal in this control sample under the same imaging conditions as your fully labeled samples, it is indicative of autofluorescence.

Q4: Can the autofluorescence of this compound be beneficial?

In some contexts, the intrinsic fluorescence of compounds like anthocyanins can be leveraged for direct visualization without the need for external labels.[2] This can be useful for studying their localization and accumulation within cells and tissues.[4] However, when using other fluorophores, this inherent signal is typically considered background noise that needs to be managed.

Troubleshooting Guide

Problem: High background fluorescence in my imaging channel when using this compound.

High background fluorescence can obscure the signal from your specific fluorescent probes, leading to a poor signal-to-noise ratio and difficulty in interpreting your results.

Possible Cause 1: Spectral overlap between this compound autofluorescence and your fluorophore.

  • Solution:

    • Choose spectrally distinct fluorophores: Whenever possible, select fluorescent labels that have excitation and emission spectra that do not overlap with the expected autofluorescence of this compound. Since anthocyanins often emit in the red to far-red range, consider using fluorophores that emit in the green or yellow channels if your experimental design allows.

    • Spectral Imaging and Linear Unmixing: If your microscopy system is equipped with a spectral detector, you can acquire the full emission spectrum of your sample. This data can then be used with linear unmixing algorithms to computationally separate the spectral signature of this compound autofluorescence from the spectra of your specific fluorescent labels.

Possible Cause 2: Non-optimal imaging parameters.

  • Solution:

    • Optimize excitation and emission filter selection: Use narrow bandpass filters instead of long-pass filters to reduce the collection of out-of-band autofluorescence.

    • Adjust detector settings: Lower the gain or voltage of your detector (e.g., photomultiplier tube) to reduce the amplification of the background signal. You may need to balance this with achieving sufficient signal from your specific label.

Problem: Autofluorescence is present across multiple imaging channels.

The broad emission spectrum of anthocyanins can sometimes lead to bleed-through into multiple detection channels.

Possible Cause: Broad emission spectrum of this compound.

  • Solution:

    • Sequential Scanning: If you are imaging multiple fluorophores, acquire each channel sequentially rather than simultaneously. This prevents the emission from one channel from being detected in another.

    • Use Quenching Agents: Certain chemical treatments can help to reduce autofluorescence. However, these should be used with caution as they can sometimes impact the specific fluorescent signal or the sample integrity. Common quenching agents include:

      • Sudan Black B: A non-fluorescent dye that can quench lipofuscin and other autofluorescent components.[5]

      • Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence from fixation, but its effectiveness can be variable.[1][2]

      • Commercial Quenching Reagents: Several commercially available kits are designed to reduce autofluorescence from various sources.[5][6][7]

Quantitative Data Summary

The following table summarizes the typical spectral ranges of common endogenous fluorophores, including the class of compounds to which this compound belongs. This information can aid in the selection of appropriate fluorophores and filter sets to minimize autofluorescence interference.

Class of Autofluorescent MoleculeTypical Excitation Range (nm)Typical Emission Range (nm)
Anthocyanins (e.g., this compound) 488 - 561600 - 650[1][2][3]
Collagen & Elastin 330 - 400470 - 520[6]
NAD(P)H 340 - 460440 - 470[6]
Flavins 360 - 520500 - 560[6]
Lipofuscin 345 - 360450 - 650[6]

Experimental Protocols

Protocol 1: Characterization of this compound Autofluorescence Spectrum

Objective: To determine the excitation and emission spectra of this compound in your specific experimental system.

Methodology:

  • Prepare a Control Sample: Prepare a sample containing the cells or tissue of interest treated with this compound at the desired concentration, but without any other fluorescent labels.

  • Mount the Sample: Mount the sample on the microscope as you would for your experiment.

  • Use a Spectral Detector: If your confocal microscope has a spectral detector, perform a "lambda scan."

    • Excite the sample with a broad range of laser lines available on your system (e.g., 405 nm, 488 nm, 561 nm, 633 nm).

    • For each excitation wavelength, collect the entire emission spectrum (e.g., from 410 nm to 700 nm).

  • Analyze the Data: The resulting data will show you at which excitation wavelengths this compound produces the strongest emission and what the peak emission wavelength is. This information is critical for designing your imaging experiments to avoid this spectral region.

Protocol 2: Application of a Chemical Quenching Agent (Sudan Black B)

Objective: To reduce autofluorescence from this compound and other endogenous sources.

Methodology:

  • Prepare a 0.1% Sudan Black B Solution: Dissolve 0.1 g of Sudan Black B in 100 ml of 70% ethanol.

  • Sample Preparation: After the final washing step of your immunofluorescence or other labeling protocol, and before mounting, proceed with the quenching step.

  • Incubation: Immerse your slides or coverslips in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature. The optimal incubation time may need to be determined empirically.

  • Washing: Briefly wash the samples in 70% ethanol to remove excess Sudan Black B.

  • Rinse: Rinse the samples thoroughly with phosphate-buffered saline (PBS) or your final wash buffer.

  • Mounting: Mount the coverslip with an appropriate mounting medium.

Caution: Sudan Black B can sometimes introduce a dark precipitate. Ensure the solution is well-dissolved and consider filtering it before use.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep Prepare Sample with This compound labeling Perform Fluorescent Labeling prep->labeling acquire Acquire Images labeling->acquire analyze Analyze Signal-to-Noise acquire->analyze high_bg High Background? analyze->high_bg Low S/N spectral Spectral Overlap high_bg->spectral Yes quenching Apply Quenching high_bg->quenching Persistent BG spectral_imaging Use Spectral Imaging & Linear Unmixing spectral->spectral_imaging change_fluor Change Fluorophore spectral->change_fluor

Caption: Troubleshooting workflow for this compound autofluorescence.

signaling_pathway cluster_light Light Source & Sample cluster_emission Emission & Detection light Excitation Light sample Sample containing This compound & Fluorescent Label light->sample autofluorescence This compound Autofluorescence sample->autofluorescence specific_signal Specific Fluorescent Signal sample->specific_signal detector Detector autofluorescence->detector specific_signal->detector

Caption: The origin of mixed signals in fluorescence imaging.

References

Validation & Comparative

A Comparative Bioactivity Analysis: Swietenine vs. Swietenolide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Readers: The initial aim of this guide was to provide a comparative bioactivity study of Swietenidin B and Swietenine. However, a comprehensive search of scientific literature and chemical databases yielded insufficient data on the biological activities of this compound. In contrast, Swietenolide, a structurally related tetranortriterpenoid also isolated from Swietenia species, has been more extensively studied alongside Swietenine. Therefore, to provide a valuable and data-supported comparison for researchers, this guide will focus on the comparative bioactivities of Swietenine and Swietenolide .

Introduction

Swietenine and Swietenolide are prominent limonoids isolated from the seeds of plants belonging to the Swietenia genus, notably Swietenia macrophylla.[1] These tetranortriterpenoids have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide presents a comparative overview of their bioactivities, supported by experimental data, to aid researchers in drug discovery and development.

Comparative Bioactivity Data

The following tables summarize the key quantitative data on the anti-inflammatory, antioxidant, and anticancer activities of Swietenine and Swietenolide.

Table 1: Anti-inflammatory Activity
CompoundAssayCell LineIC50 ValueReference
Swietenine Nitric Oxide (NO) Inhibition (LPS-induced)RAW 264.7 macrophages36.32 ± 2.84 µM[2]
Swietenolide Not explicitly found for the pure compound in the searched literature. However, a related compound, 3,6-O,O-diacetylswietenolide, showed an IC50 of 29.36 ± 1.75 µM for superoxide anion generation inhibition.Human neutrophils29.36 ± 1.75 µM[2]
Table 2: Antioxidant Activity
CompoundAssayKey FindingsReference
Swietenine DPPH Radical ScavengingMethanol extract of S. macrophylla (containing Swietenine) showed an IC50 of 85.32 µg/mL.[3]
Swietenolide & Swietenine H2O2-induced oxidative stress in INS-1 cellsBoth compounds significantly improved cell viability, increased insulin secretion, and reduced ROS levels. They also increased SOD and GSH levels while decreasing MDA levels.[4]
Table 3: Anticancer Activity
CompoundCell LineIC50 ValueReference
Swietenine Human Colon Carcinoma (HCT116)Not explicitly found for the pure compound in the searched literature. An ethyl acetate fraction of S. macrophylla seeds, which contains these limonoids, showed an IC50 of 35.35 µg/ml.[5]
Swietenolide Human Colon Carcinoma (HCT116)Not explicitly found for the pure compound in the searched literature. An ethyl acetate fraction of S. macrophylla seeds, which contains these limonoids, showed an IC50 of 35.35 µg/ml.[5]

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of Swietenine was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of Swietenine for 1 hour.

  • Stimulation: Following pre-treatment, cells were stimulated with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: The concentration of NO in the culture supernatant was determined using the Griess reagent. The absorbance was measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-treated control group. The IC50 value was determined from the dose-response curve.[2]

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant potential was assessed using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of Solutions: A stock solution of the test compound (or plant extract) was prepared in methanol. A fresh solution of DPPH (0.1 mM) in methanol was also prepared.

  • Reaction: An aliquot of the test sample was mixed with the DPPH solution.

  • Incubation: The mixture was incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer. Ascorbic acid was used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value was determined from a plot of scavenging activity against the concentration of the sample.[4][6]

Anticancer Activity: MTT Assay

The cytotoxic effect of the compounds on cancer cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells (e.g., HCT116) were seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.[5]

Signaling Pathways and Mechanisms of Action

Swietenine

Swietenine has been shown to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.

  • NF-κB Signaling Pathway: Swietenine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.[7] By doing so, it downregulates the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory enzymes like COX-2.[8][9]

  • Nrf2/HO-1 Signaling Pathway: Swietenine is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][10] Nrf2 is a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby protecting cells from oxidative stress.[9][10]

Swietenine_Signaling_Pathways cluster_0 Inflammatory Stimuli (LPS) cluster_1 Swietenine cluster_2 Cellular Response Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB Swietenine Swietenine Swietenine->NF-κB Inhibition Nrf2 Nrf2 Swietenine->Nrf2 Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Activation Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant Enzymes (HO-1, NQO1) Activation

Figure 1: Swietenine's modulation of NF-κB and Nrf2 pathways.

Swietenolide

While the specific signaling pathways for Swietenolide are less detailed in the available literature, its structural similarity to Swietenine suggests it may share similar mechanisms of action. Studies have shown that both compounds protect pancreatic β-cells from oxidative stress-induced apoptosis by up-regulating the anti-apoptotic protein Bcl-2 and down-regulating the pro-apoptotic protein Bax.[4]

Conclusion

Both Swietenine and Swietenolide, limonoids from Swietenia macrophylla, demonstrate significant potential as therapeutic agents due to their anti-inflammatory, antioxidant, and anticancer properties. Swietenine's mechanisms of action are better characterized, particularly its dual role in inhibiting the pro-inflammatory NF-κB pathway and activating the protective Nrf2 antioxidant pathway. While direct comparative quantitative data is limited, the available evidence suggests that both compounds possess valuable bioactivities that warrant further investigation. Future research should focus on head-to-head comparative studies to elucidate the structure-activity relationships and to determine which compound holds greater promise for specific therapeutic applications.

References

A Comparative Analysis of the Anti-inflammatory Effects of Swietenine and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of the natural tetranortriterpenoid, swietenine, benchmarked against the synthetic glucocorticoid, dexamethasone. This report synthesizes available experimental data on their mechanisms of action and inhibitory effects on key inflammatory mediators.

Introduction

In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration and therapeutic leads. Swietenine, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla, has garnered significant attention for its diverse biological activities, including its anti-inflammatory potential.[1][2] Dexamethasone, a potent synthetic glucocorticoid, is a widely used clinical agent for treating a range of inflammatory conditions, serving as a benchmark for anti-inflammatory drug discovery. This guide provides a detailed comparison of the anti-inflammatory effects of swietenine and dexamethasone, focusing on their impact on key signaling pathways and the production of inflammatory mediators. It is important to note that while "Swietenidin B" was the initial compound of interest, the available scientific literature predominantly investigates "swietenine" for its anti-inflammatory properties. Therefore, this comparison will focus on swietenine.

Comparative Efficacy: A Quantitative Overview

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of swietenine and dexamethasone against various inflammatory markers. It is crucial to acknowledge that the presented data is compiled from different studies, and direct comparison of potency should be approached with caution due to variations in experimental conditions.

Inflammatory MediatorSwietenine IC50 (µM)Dexamethasone IC50 (µM)Cell Line
Nitric Oxide (NO)36.32 ± 2.84[3]~1.09 (IC25)[4]RAW 264.7
TNF-αNot Available~0.003 (3 nM)[5]Human Retinal Microvascular Pericytes
IL-6Not Available- (10% to 90% inhibition at 0.001 to 1 µM)[6]RAW 264.9
IL-1βNot AvailableNot Available-
Prostaglandin E2 (PGE2)Not AvailableNot Available-

Mechanisms of Anti-inflammatory Action

Both swietenine and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Swietenine: The anti-inflammatory action of swietenine is primarily attributed to its ability to suppress the NF-κB signaling pathway.[1][7] In lipopolysaccharide (LPS)-stimulated macrophages, swietenine has been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][7]

Dexamethasone: Dexamethasone's mechanism is well-characterized and involves its binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it interferes with the activity of pro-inflammatory transcription factors, including NF-κB and Activator Protein-1 (AP-1). This interference leads to a broad suppression of inflammatory gene expression, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Dexamethasone is also known to influence the MAPK signaling pathway.

Signaling Pathway Diagrams

experimental_workflow cluster_cell_culture Cell Culture and Stimulation cluster_assays Anti-inflammatory Assays raw_cells RAW 264.7 Macrophages lps LPS Stimulation (e.g., 1 µg/mL) raw_cells->lps Induces Inflammation swietenine Swietenine (Test Compound) dexamethasone Dexamethasone (Positive Control) no_assay Nitric Oxide (NO) Assay (Griess Reagent) swietenine->no_assay cytokine_elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) swietenine->cytokine_elisa pge2_assay PGE2 Assay (ELISA) swietenine->pge2_assay dexamethasone->no_assay dexamethasone->cytokine_elisa dexamethasone->pge2_assay

Experimental workflow for assessing anti-inflammatory activity.

signaling_pathways cluster_swietenine Swietenine Pathway cluster_dexamethasone Dexamethasone Pathway swietenine Swietenine nfkb_s NF-κB Pathway swietenine->nfkb_s Inhibits inflammation_s ↓ Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) nfkb_s->inflammation_s dexamethasone Dexamethasone gr Glucocorticoid Receptor (GR) dexamethasone->gr Binds nfkb_d NF-κB Pathway gr->nfkb_d Inhibits mapk_d MAPK Pathway gr->mapk_d Inhibits inflammation_d ↓ Pro-inflammatory Mediators (NO, TNF-α, IL-6, PGE2) nfkb_d->inflammation_d mapk_d->inflammation_d

Simplified anti-inflammatory signaling pathways.

Detailed Experimental Protocols

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 24-well) and allowed to adhere. Cells are then pre-treated with various concentrations of swietenine or dexamethasone for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Nitric Oxide (NO) Assay

The production of nitric oxide is indirectly measured by quantifying the accumulation of nitrite in the cell culture supernatant using the Griess reagent.[9]

  • Sample Collection: After the treatment period, 100 µL of the cell culture supernatant is collected from each well.

  • Griess Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant in a 96-well plate.

  • Incubation and Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The absorbance is then measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Assays (ELISA)

The levels of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine or PGE2 of interest.

  • Sample and Standard Incubation: After washing, the wells are incubated with the collected cell culture supernatants and a series of known standards.

  • Detection Antibody: A biotinylated detection antibody specific for the target molecule is added.

  • Enzyme Conjugate and Substrate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution (e.g., TMB), leading to color development.

  • Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

  • Quantification: The concentration of the cytokine or PGE2 in the samples is calculated based on the standard curve.[10][11][12]

Conclusion

References

A Comparative Analysis of the Antioxidant Activities of Swietenidin B and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of Swietenidin B, a limonoid isolated from the Meliaceae family of plants, and quercetin, a well-studied flavonoid ubiquitously found in fruits and vegetables. This analysis is based on available experimental data to objectively evaluate their potential as antioxidant agents.

Executive Summary

Data Presentation: In Vitro Antioxidant Activity

The following table summarizes the available quantitative data for the antioxidant activities of a compound from Swietenia macrophylla (swietemacrophyllanin) and quercetin. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radical activity in the respective assays. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 ValueReference
SwietemacrophyllaninDPPH56 µg/mL[1][2]
QuercetinDPPH19.17 µg/mL[3]
QuercetinDPPH4.60 ± 0.3 µM[4]
QuercetinDPPH47.20 µM[5]
QuercetinABTS48.0 ± 4.4 µM[4]

Note: Direct comparative studies between this compound and quercetin are lacking. The data for swietemacrophyllanin is used as a substitute for this compound and may not be fully representative of its antioxidant capacity. The variability in quercetin's IC50 values can be attributed to different experimental conditions across studies.

Signaling Pathway and Experimental Workflow

Nrf2 Signaling Pathway

Both quercetin and compounds isolated from Swietenia species have been reported to exert their antioxidant effects, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] This pathway is a key regulator of cellular resistance to oxidative stress.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces Antioxidant Antioxidant (Quercetin / this compound) Antioxidant->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Proteasome Degradation Keap1->Ub promotes Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_n Nrf2 ARE ARE Antioxidant_Enzymes Antioxidant Response (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Nrf2_n->ARE binds

Caption: The Nrf2 signaling pathway for antioxidant response.

Experimental Workflow for Antioxidant Activity Assessment

The determination of antioxidant activity typically follows a standardized experimental workflow, as depicted below.

Experimental_Workflow Preparation Sample Preparation (Compound Dissolution) Assay_Selection Assay Selection (DPPH, ABTS, FRAP) Preparation->Assay_Selection Reaction Reaction Mixture (Compound + Reagent) Assay_Selection->Reaction Incubation Incubation (Defined Time & Temperature) Reaction->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

References

A Comparative Analysis of the Cytotoxic Effects of Swietenia Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of various limonoids isolated from the Swietenia genus, a group of compounds increasingly recognized for their potential in cancer research. While this guide aims to compare Swietenidin B with other limonoids, a comprehensive literature search did not yield specific cytotoxic data for this compound. Therefore, this document focuses on the available experimental data for other prominent limonoids from Swietenia, offering a valuable resource for researchers investigating the anticancer potential of these natural products.

Quantitative Cytotoxicity Data

The cytotoxic activity of several limonoids from Swietenia species has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, varies depending on the specific limonoid and the cancer cell line tested. The following table summarizes the available IC50 values.

Limonoid/ExtractCancer Cell LineIC50 ValueReference
This compound -No data available -
Limonoid L1HCT116 (Colon Carcinoma)55.87 µg/mL[1][2]
Unnamed LimonoidA375 (Malignant Melanoma)9.8 µM[2][3]
Swieteliacate BSW480 (Colon Adenocarcinoma)30.59 µM
HL-60 (Promyelocytic Leukemia)32.68 µM
7-Deacetoxy-7-oxogeduninHep-G2 (Hepatocellular Carcinoma)16.17 µM[4]
SwietenineBrine Shrimp (Lethality Assay)14.6 µg/mL
3-O-tigloylswietenolideBrine Shrimp (Lethality Assay)12.5 µg/mL
S. macrophylla Ethyl Acetate FractionHCT116 (Colon Carcinoma)35.35 µg/mL[5][6]
S. mahagoni Ethyl Acetate FractionT47D (Breast Cancer)49.12 ppm[7][8]

Experimental Protocols

The following section details the methodologies employed in the cited studies to determine the cytotoxicity of Swietenia limonoids.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[9] This insoluble formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubated for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test limonoids or extracts and incubated for a specified period, typically 24 to 72 hours.[11]

  • MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS) is added to each well.[10]

  • Incubation: The plates are incubated for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: The culture medium containing MTT is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% sodium dodecyl sulfate in 0.01 N HCl, is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Limonoid-Induced Cytotoxicity

Studies on limonoids from Swietenia suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptotic Pathway

The available evidence points towards the involvement of the intrinsic or mitochondrial pathway of apoptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Swietenia_Limonoids Swietenia Limonoids Bcl2 Bcl-2 (Anti-apoptotic) Swietenia_Limonoids->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Swietenia_Limonoids->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed intrinsic apoptotic pathway induced by Swietenia limonoids.

Research indicates that an un-named limonoid L1 from S. macrophylla reduces the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Caspase-3.[1] This shift in the balance of pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.

Cell Cycle Arrest

Certain Swietenia limonoids have also been shown to induce cell cycle arrest, preventing cancer cells from proliferating.

cell_cycle_arrest cluster_dna_damage DNA Damage Response cluster_cell_cycle Cell Cycle Regulation Swietenia_Limonoids Swietenia Limonoids ATM_CHK2 ATM/CHK2 Pathway Swietenia_Limonoids->ATM_CHK2 Activation p53 p53 Activation ATM_CHK2->p53 CDKN1A CDKN1A (p21) Upregulation p53->CDKN1A G2M_Arrest G2/M Arrest p53->G2M_Arrest Induction CDK1 CDK1 Inhibition CDKN1A->CDK1 Inhibition

Caption: Signaling pathway for G2/M cell cycle arrest induced by a Swietenia limonoid.

For instance, the limonoid L1 isolated from S. macrophylla was found to induce G2/M phase arrest in colorectal cancer cells.[1][2] This was associated with an increase in the expression of ATM, CHK2, TP53 (p53), and CDKN1A (p21), and a reduction in CDK1.[1][2] This suggests that the limonoid may trigger a DNA damage response, leading to the activation of the p53 tumor suppressor protein, which in turn upregulates p21 to inhibit the cell cycle at the G2/M checkpoint.

Conclusion

While direct cytotoxic data for this compound remains elusive, the existing body of research on other Swietenia limonoids provides a strong foundation for their continued investigation as potential anticancer agents. The data clearly indicates that limonoids such as swietenine, 3-O-tigloylswietenolide, and others exhibit significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis via the mitochondrial pathway and the promotion of cell cycle arrest. Further research is warranted to isolate and evaluate the bioactivity of this compound to complete the comparative picture and to fully understand the structure-activity relationships within this promising class of natural compounds.

References

Unveiling the In Vivo Anti-inflammatory Potential of Swietenidin B Analogs from Swietenia macrophylla

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for novel anti-inflammatory agents is relentless. While direct in vivo validation of Swietenidin B remains a nascent area of research, compelling evidence from studies on its structural analog, Swietenine, and extracts from its natural source, Swietenia macrophylla, provides a strong rationale for its anti-inflammatory potential. This guide offers a comparative analysis of the in vivo anti-inflammatory effects of Swietenia macrophylla extracts and the mechanistic insights from Swietenine, benchmarked against established anti-inflammatory drugs.

While specific in vivo studies exclusively focusing on this compound are limited, the body of research on related compounds from Swietenia macrophylla offers valuable insights. The ethanolic seed extract of S. macrophylla has demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice, with a 1,000 mg/kg dose reducing inflammation by 79%.[1][2] Furthermore, a gel formulation containing 10% mahogany bark extract reduced rat paw edema thickness by 41.83%, an effect comparable to the corticosteroid desoximetasone (44.38% reduction).[3][4]

At the molecular level, studies on Swietenine, a major tetranortriterpenoid from S. macrophylla, have elucidated a likely mechanism of action. In vitro research has shown that Swietenine down-regulates pro-inflammatory cytokines such as IL-1β, IFN-γ, TNF-α, and IL-6, and inhibits key inflammatory mediators like NF-κB and COX-2.[5][6] Crucially, Swietenine has been shown to activate the cytoprotective NRF2/HO-1 pathway, a key regulator of antioxidant and anti-inflammatory responses.[5][6] An in vivo study in a model of nonalcoholic fatty liver disease in diabetic mice further supports this, with an 80 mg/kg oral dose of Swietenine demonstrating beneficial effects through the activation of the Nrf2 pathway.[7][8]

Comparative Efficacy in Animal Models of Inflammation

To contextualize the anti-inflammatory potential of compounds derived from Swietenia macrophylla, their performance can be compared to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) in widely accepted preclinical models.

Carrageenan-Induced Paw Edema

This model is a gold standard for evaluating acute inflammation. The data below summarizes the efficacy of a Swietenia macrophylla extract in comparison to a standard NSAID.

Treatment GroupDoseAnimal ModelPercentage Inhibition of EdemaReference
S. macrophylla Ethanolic Seed Extract1,000 mg/kgMice79%[1][2]
S. macrophylla Bark Extract Gel10%Rats41.83% (reduction in thickness)[3][4]
Desoximetasone (Positive Control)Not specifiedRats44.38% (reduction in thickness)[3][4]
Lipopolysaccharide (LPS)-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. While direct in vivo data for this compound or its analogs in this model is not yet available, the known inhibitory effects of Swietenine on LPS-induced nitric oxide (NO) generation in vitro suggest a strong potential for efficacy.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

Carrageenan-Induced Paw Edema Assay

This protocol is adapted from standard procedures used in preclinical anti-inflammatory screening.

  • Animal Selection: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Treatment Administration: The test compound (e.g., S. macrophylla extract) or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the control group.

LPS-Induced Systemic Inflammation Model

This protocol outlines a common method for inducing a systemic inflammatory response.

  • Animal Selection: C57BL/6 or BALB/c mice are commonly used.

  • Acclimatization and Grouping: Similar to the paw edema model.

  • Treatment Administration: The test compound is administered prior to the inflammatory challenge.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is administered via intraperitoneal injection.

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, blood and tissue samples (e.g., liver, spleen, lungs) are collected.

  • Analysis of Inflammatory Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA. Gene expression of inflammatory mediators in tissues can be analyzed by qPCR.

Visualizing the Pathways and Processes

To better understand the experimental designs and the proposed mechanism of action, the following diagrams are provided.

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Treatment Administration Treatment Administration Grouping->Treatment Administration Carrageenan Injection Carrageenan Injection Treatment Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

G cluster_1 Proposed Anti-inflammatory Mechanism of Swietenine Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) NF-κB Activation NF-κB Activation Inflammatory Stimuli (e.g., LPS)->NF-κB Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6) Swietenine Swietenine Swietenine->NF-κB Activation Inhibits NRF2 Activation NRF2 Activation Swietenine->NRF2 Activation Activates HO-1 Expression (Antioxidant & Anti-inflammatory) HO-1 Expression (Antioxidant & Anti-inflammatory) NRF2 Activation->HO-1 Expression (Antioxidant & Anti-inflammatory)

Caption: Swietenine's Dual Anti-inflammatory Pathway.

References

A Head-to-Head Comparison of Swietenidin B and Paclitaxel on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the cytotoxic and mechanistic effects of Swietenidin B and the well-established chemotherapeutic agent, paclitaxel, on various cancer cell lines. While direct comparative studies on purified this compound are limited, this guide synthesizes available data on this compound-containing extracts and related limonoids from Swietenia species to offer valuable insights.

Executive Summary

Paclitaxel, a potent mitotic inhibitor, is a cornerstone of chemotherapy for numerous cancers. Its mechanism, involving the stabilization of microtubules, leading to G2/M cell cycle arrest and apoptosis, is well-documented. This compound, a limonoid derived from plants of the Swietenia genus, has emerged as a compound of interest for its potential anticancer properties. This guide presents a comparative analysis of their effects on cancer cell lines, drawing from published experimental data. While paclitaxel's effects are characterized by potent cytotoxicity across a broad range of cell lines, data for this compound is primarily derived from studies on extracts and related compounds, suggesting a potential for apoptosis induction and cell cycle arrest.

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following tables summarize the available IC50 values for paclitaxel and extracts containing this compound-related compounds across various cancer cell lines. It is important to note that the data for Swietenia compounds are often from extracts or fractions and not purified this compound, which may influence the absolute IC50 values.

Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (nM)Exposure Time (h)
HeLaCervical Cancer5.39 ± 0.208Not Specified
ME180Cervical Cancer6.59 ± 0.711Not Specified
CaSkiCervical Cancer2.940 ± 0.390Not Specified
SiHaCervical Cancer19.303 ± 1.886Not Specified
C33ACervical Cancer21.567 ± 2.732Not Specified
NSCLC cell lines (median)Non-Small Cell Lung Cancer>32,0003
NSCLC cell lines (median)Non-Small Cell Lung Cancer9,40024
NSCLC cell lines (median)Non-Small Cell Lung Cancer27120
SCLC cell lines (median)Small Cell Lung Cancer>32,0003
SCLC cell lines (median)Small Cell Lung Cancer25,00024
SCLC cell lines (median)Small Cell Lung Cancer5,000120

Table 2: IC50 Values of Swietenia macrophylla Extracts and Isolated Limonoids in Various Cancer Cell Lines

Extract/CompoundCancer Cell LineCancer TypeIC50 (µg/mL)
S. macrophylla Ethyl Acetate FractionHCT116Colon Carcinoma35.35 ± 0.50[1]
S. macrophylla Ethyl Acetate FractionKBNasopharyngeal Carcinoma94.29 ± 2.18
S. macrophylla Ethyl Acetate FractionCa SkiCervical Carcinoma170.08 ± 6.96
S. macrophylla Ethyl Acetate FractionMCF-7Breast Carcinoma116.43 ± 3.18
Limonoid L1 from S. macrophyllaHCT116Colon Carcinoma55.87[2]

Mechanistic Comparison: Cell Cycle Arrest and Apoptosis

Both paclitaxel and compounds from Swietenia macrophylla have been shown to induce cell cycle arrest and apoptosis, key mechanisms for their anticancer activity.

Paclitaxel:

Paclitaxel is well-known to arrest cells in the G2/M phase of the cell cycle by stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis.

This compound and Related Compounds:

Studies on extracts from Swietenia macrophylla and isolated limonoids indicate an induction of apoptosis, evidenced by an increase in the sub-G1 cell population, DNA fragmentation, and externalization of phosphatidylserine[1]. A purified limonoid from S. macrophylla was found to induce G2/M arrest in HCT116 colon cancer cells[2]. This suggests a potential similarity in the cell cycle phase targeted by both paclitaxel and this compound-related compounds.

Table 3: Comparison of Mechanistic Effects

FeaturePaclitaxelThis compound (inferred from Swietenia extracts/limonoids)
Primary Mechanism Microtubule stabilizationLikely involves apoptosis induction
Cell Cycle Arrest G2/M phaseG2/M phase or increase in sub-G1 population[1][2]
Apoptosis Induction YesYes[1]

Signaling Pathways

The signaling pathways modulated by paclitaxel are complex and involve the activation of apoptotic pathways and modulation of survival signals. The precise signaling pathways affected by purified this compound are not yet fully elucidated. However, studies on related natural compounds suggest potential involvement of pathways like NF-κB and others that regulate apoptosis and cell survival.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Microtubules->Spindle_Assembly_Checkpoint Disrupts dynamics G2_M_Arrest G2_M_Arrest Spindle_Assembly_Checkpoint->G2_M_Arrest Activates Apoptosis Apoptosis G2_M_Arrest->Apoptosis Leads to

Figure 1: Simplified signaling pathway of paclitaxel-induced cell death.

Swietenidin_B_Inferred_Pathway Swietenia_Extract Swietenia macrophylla Extracts/Limonoids Cellular_Targets Intracellular Targets (e.g., Mitochondria) Swietenia_Extract->Cellular_Targets Apoptotic_Pathways Apoptotic_Pathways Cellular_Targets->Apoptotic_Pathways Activates Cell_Cycle_Control Cell_Cycle_Control Cellular_Targets->Cell_Cycle_Control Disrupts Apoptosis Apoptosis Apoptotic_Pathways->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Control->Cell_Cycle_Arrest MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Measurement A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate C->D E Add solubilization solution D->E F Read absorbance E->F

References

Comparative Efficacy of Swietenidin B and Standard-of-Care Anti-inflammatory Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Swietenidin B, a limonoid compound, against standard-of-care non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development endeavors.

Executive Summary

The global burden of inflammatory diseases necessitates the exploration of novel anti-inflammatory agents with improved efficacy and safety profiles. This compound, a natural compound isolated from the Meliaceae family, has garnered interest for its potential anti-inflammatory properties. This guide provides a comparative analysis of this compound's efficacy, primarily through data on related limonoids from Swietenia macrophylla, against established NSAIDs. While direct comparative studies on this compound are limited, the available data on analogous compounds suggest a distinct mechanism of action, focusing on the modulation of pro-inflammatory cytokines and the activation of the NRF2/HO-1 pathway, in contrast to the direct cyclooxygenase (COX) enzyme inhibition characteristic of NSAIDs.

Comparative Efficacy: Quantitative Data

Table 1: In Vitro Anti-inflammatory Activity of Limonoids from Swietenia macrophylla

CompoundAssayCell LineIC50 (µM)Reference
SwietemacrophinNitric Oxide (NO) ProductionMurine Macrophages33.45 ± 1.88[1]
3-O-tigloylswietenolideNitric Oxide (NO) ProductionMurine Macrophages32.62 ± 3.27[1]
Swietemahonin ENitric Oxide (NO) ProductionMurine Macrophages29.70 ± 2.11[1]
SwietenineNitric Oxide (NO) ProductionMurine Macrophages36.32 ± 2.84[1]
Humilinolide FSuperoxide Anion GenerationHuman Neutrophils27.13 ± 1.82[1]
3,6-O,O-DiacetylswietenolideSuperoxide Anion GenerationHuman Neutrophils29.36 ± 1.75[1]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Standard NSAIDs

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
Ibuprofen12800.15
Ibuprofen>1002.3<0.023
Diclofenac0.0760.0262.9
Diclofenac0.6110.630.97
Celecoxib826.812
Celecoxib>1000.04>2500[2]

Mechanisms of Action

This compound and Related Limonoids

The anti-inflammatory mechanism of swietenine, a compound closely related to this compound, has been shown to involve the downregulation of pro-inflammatory cytokines and mediators.[3] Studies indicate that swietenine inhibits the production of nitric oxide (NO) and downregulates key inflammatory molecules including nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).[3] Furthermore, swietenine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which is a critical cellular defense mechanism against oxidative stress and inflammation.[3]

Swietenidin_B_Pathway cluster_cell Macrophage Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (LPS)->NF-κB Pathway activates This compound / Swietenine This compound / Swietenine This compound / Swietenine->NF-κB Pathway inhibits Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway This compound / Swietenine->Nrf2/HO-1 Pathway activates Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) COX-2 COX-2 NF-κB Pathway->COX-2 NO Production NO Production COX-2->NO Production Anti-inflammatory & Cytoprotective Effects Anti-inflammatory & Cytoprotective Effects Nrf2/HO-1 Pathway->Anti-inflammatory & Cytoprotective Effects

Caption: Proposed anti-inflammatory signaling pathway of this compound/Swietenine.
Standard-of-Care NSAIDs

Standard NSAIDs, such as ibuprofen and diclofenac, exert their anti-inflammatory effects primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes. Celecoxib is a selective COX-2 inhibitor. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, NSAIDs reduce the production of prostaglandins.

NSAID_Pathway Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) NSAIDs (Ibuprofen, Diclofenac) NSAIDs (Ibuprofen, Diclofenac) NSAIDs (Ibuprofen, Diclofenac)->COX-1 (constitutive) NSAIDs (Ibuprofen, Diclofenac)->COX-2 (inducible) Celecoxib Celecoxib Celecoxib->COX-2 (inducible)

Caption: Mechanism of action of standard NSAIDs and Celecoxib.

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay

This assay is commonly used to screen for potential anti-inflammatory agents.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Methodology:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound or related limonoids) for a specified period (e.g., 1 hour).

    • LPS is added to the wells to stimulate the cells.

    • After an incubation period (e.g., 24 hours), the culture supernatant is collected.

    • The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.[1]

NO_Assay_Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with Test Compound Pre-treat with Test Compound Seed RAW 264.7 cells->Pre-treat with Test Compound Stimulate with LPS Stimulate with LPS Pre-treat with Test Compound->Stimulate with LPS Incubate (24h) Incubate (24h) Stimulate with LPS->Incubate (24h) Collect Supernatant Collect Supernatant Incubate (24h)->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Absorbance Measure Absorbance Griess Assay->Measure Absorbance

Caption: Workflow for the in vitro nitric oxide production assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Methodology:

    • The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is then stopped.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value is determined from the dose-response curve.

COX_Assay_Workflow cluster_workflow COX Inhibition Assay Pre-incubate Test Compound with COX-1 or COX-2 Pre-incubate Test Compound with COX-1 or COX-2 Add Arachidonic Acid Add Arachidonic Acid Pre-incubate Test Compound with COX-1 or COX-2->Add Arachidonic Acid Incubate Incubate Add Arachidonic Acid->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure PGE2 (ELISA) Measure PGE2 (ELISA) Stop Reaction->Measure PGE2 (ELISA) Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure PGE2 (ELISA)->Calculate % Inhibition & IC50

Caption: General workflow for an in vitro COX inhibition assay.

Conclusion and Future Directions

The available evidence suggests that this compound and related limonoids from Swietenia macrophylla possess anti-inflammatory properties that are mechanistically distinct from standard NSAIDs. While NSAIDs directly target the production of prostaglandins through COX inhibition, these natural compounds appear to modulate a broader range of inflammatory pathways, including the inhibition of pro-inflammatory cytokines and the activation of the protective Nrf2/HO-1 signaling cascade.

Direct comparative studies are crucial to definitively establish the efficacy of this compound relative to standard-of-care anti-inflammatory drugs. Future research should focus on:

  • Conducting head-to-head in vitro and in vivo studies comparing this compound with NSAIDs in standardized models of inflammation.

  • Elucidating the detailed molecular targets of this compound within the inflammatory cascade.

  • Evaluating the safety profile of this compound, particularly concerning gastrointestinal and cardiovascular effects, which are known limitations of NSAIDs.

A deeper understanding of the anti-inflammatory properties of this compound could pave the way for the development of a new class of anti-inflammatory agents with a potentially improved therapeutic window.

References

The Structure-Activity Relationship of Swietenidin B and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Swietenidin B, a tetranortriterpenoid belonging to the limonoid class of natural products, has garnered significant interest in the scientific community for its diverse pharmacological potential. Isolated from plants of the Swietenia genus, this complex molecule has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its closely related derivatives, supported by available experimental data. Due to a lack of extensive research on synthetic derivatives of this compound, this guide will focus on the SAR of naturally occurring and semi-synthetic limonoids with structural similarities.

Comparative Biological Activity

The biological activities of this compound and its analogs are primarily attributed to their intricate chemical structures. Modifications to the core limonoid skeleton can significantly impact their potency and selectivity. Below, we summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of this compound and related limonoids.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its derivatives are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Table 1: Inhibitory Activity of this compound and Related Limonoids on NO Production

CompoundSourceCell LineIC50 (µM)Reference
Swietenine (related to this compound)Swietenia macrophyllaRAW 264.715.2 ± 1.2[1]
SwietemacrophinSwietenia macrophyllaRAW 264.725.32 ± 1.54[2][3][4]
3-O-tigloylswietenolideSwietenia macrophyllaRAW 264.730.11 ± 1.88[2][3][4]
Swietemahonin ESwietenia macrophyllaRAW 264.736.32 ± 2.15[2][3][4]

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • The presence and nature of ester groups at various positions on the limonoid core appear to be critical for anti-inflammatory activity. For instance, the tigloyl group in 3-O-tigloylswietenolide contributes significantly to its inhibitory effect on NO production.

  • Subtle changes in the oxidation pattern and substituent groups on the A, B, C, and D rings of the tetranortriterpenoid skeleton can modulate the anti-inflammatory potency.

Cytotoxic Activity

The cytotoxic potential of these compounds is a key area of investigation for anticancer drug development. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method to assess the ability of a compound to inhibit cell proliferation.

Table 2: Cytotoxic Activity of Limonoids from Swietenia Species against Human Cancer Cell Lines

Compound/ExtractCell LineIC50 (µg/mL)Reference
S. macrophylla ethyl acetate fractionHCT116 (Colon Carcinoma)35.35 ± 0.50[5]
S. macrophylla ethanol extractHCT116 (Colon Carcinoma)48.27 ± 1.65[5]
S. macrophylla ethanol extractMCF-7 (Breast Carcinoma)88.43 ± 1.17[5]
S. macrophylla ethyl acetate fractionHepG2 (Hepatocellular Carcinoma)92.52 ± 0.53[5]
S. macrophylla ethyl acetate fractionKB (Nasopharyngeal Epidermoid Carcinoma)94.29 ± 2.18[5]

Structure-Activity Relationship Insights for Cytotoxic Activity:

  • The specific substitution patterns on the limonoid backbone are crucial for cytotoxicity. The complexity and stereochemistry of these molecules play a significant role in their interaction with cellular targets.

  • The type and position of functional groups, such as hydroxyl, acetyl, and other ester moieties, can influence the cytotoxic potency and selectivity against different cancer cell lines.

Key Signaling Pathways

This compound and related limonoids exert their biological effects by modulating key cellular signaling pathways, including the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex MyD88->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription of SwietenidinB This compound & Derivatives SwietenidinB->IKK_complex inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound and its derivatives.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress and inflammation.

Nrf2_Signaling_Pathway cluster_Keap1_Nrf2 Basal State Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Nrf2_active Active Nrf2 Keap1->Nrf2_active releases Ub Ubiquitin Nucleus Nucleus Nrf2_active->Nucleus translocates to Proteasome Proteasome Ub->Proteasome degradation ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of SwietenidinB This compound & Derivatives SwietenidinB->Keap1 inactivates

Caption: Nrf2 signaling pathway and the activating role of this compound and its derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well microplates

  • Test compounds (this compound and derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM)

  • 96-well microplates

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound and derivatives) dissolved in DMSO

  • Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group with cells treated only with LPS and a blank group with untreated cells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of the Griess Reagent to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite in the samples is determined by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is the concentration of the compound that inhibits 50% of NO production.

Conclusion

While specific structure-activity relationship studies on this compound and its synthetic derivatives are currently limited, the available data on related limonoids provides valuable insights into the key structural features required for their anti-inflammatory and cytotoxic activities. The ester functionalities and the overall stereochemistry of the molecule appear to be critical determinants of biological potency. Further research involving the semi-synthesis or total synthesis of this compound analogs is necessary to fully elucidate the SAR and to optimize its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundation for future investigations in this promising area of natural product drug discovery.

References

Validating Swietenidin B's Mechanism of Action: A Comparative Guide to Gene Knockdown Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Swietenidin B, a promising natural compound, with established therapeutic alternatives for its anti-inflammatory and anti-diabetic properties. We delve into its proposed mechanism of action centered on the activation of the Nrf2 signaling pathway and present a detailed experimental protocol for validating this mechanism using gene knockdown techniques.

Performance Comparison: this compound vs. Alternatives

To objectively assess the therapeutic potential of this compound, its performance is compared against a standard nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen, and a first-line anti-diabetic medication, Metformin. The following tables summarize key performance metrics based on available experimental data.

Anti-Inflammatory Activity
Compound/DrugTarget/MechanismEfficacy MetricCell Line/ModelSource
This compound (Swietenine) Inhibition of NO productionIC50: 36.32 ± 2.84 μMLPS-stimulated RAW264.7 macrophages[1][2]
Inhibition of pro-inflammatory cytokinesReduction in IL-1β fold change (at 25 µM)LPS-stimulated RAW264.7 macrophages
Nrf2 Activation~20-fold increase in Nrf2, NQO1, and HO-1 levels (80 mg/kg in vivo)Diabetic mice[3]
Ibuprofen Non-selective COX-1/COX-2 inhibitorInhibition of NO productionLPS-stimulated RAW 264.7 macrophagesData for direct IC50 comparison in this specific assay is not readily available in the searched literature.
Sulforaphane (Nrf2 Activator Control) Nrf2 Activation61% increase in Nrf2 activity patternIn vivo models[4]
Anti-Diabetic Activity
Compound/DrugTarget/MechanismEfficacy MetricModelSource
This compound (as S. macrophylla extract) Proposed Nrf2 activation, among others32.78% reduction in fasting blood glucose (300 mg/kg)In vivo (diabetic rats)[5]
59.69% reduction in blood glucose in OGTT (300 mg/kg)In vivo (diabetic rats)[5]
Metformin Activation of AMPK~25-30% reduction in fasting plasma glucoseIn vivo (human subjects with Type 2 Diabetes)[6]
24% reduction in glucose productionIn vivo (human subjects with Type 2 Diabetes)[6]

Validating the Mechanism of Action: A Gene Knockdown Approach

The central hypothesis for this compound's therapeutic effects is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant and anti-inflammatory response. To validate this, a gene knockdown experiment targeting Nrf2 is proposed.

Proposed Signaling Pathway of this compound

Swietenidin_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SwietenidinB This compound Keap1 Keap1 SwietenidinB->Keap1 inhibits binding Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive sequesters Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes promotes transcription Cellular_Protection Cellular Protection (Anti-inflammatory, Anti-diabetic effects) Antioxidant_Genes->Cellular_Protection leads to

Caption: Proposed mechanism of this compound via the Nrf2 signaling pathway.

Experimental Workflow for Nrf2 Gene Knockdown Validation

Gene_Knockdown_Workflow start Start: Culture RAW264.7 macrophages transfection Transfect cells with: 1. siNrf2 2. Scrambled siRNA (Control) start->transfection incubation1 Incubate for 24-48h to allow for Nrf2 knockdown transfection->incubation1 verification Verify Nrf2 knockdown (qPCR and Western Blot) incubation1->verification treatment Treat cells with: - this compound - Vehicle Control - LPS (to induce inflammation) verification->treatment incubation2 Incubate for 24h treatment->incubation2 analysis Analyze endpoints: - NO production (Griess Assay) - Pro-inflammatory cytokine levels (ELISA) - HO-1, NQO1 expression (qPCR/Western Blot) incubation2->analysis end End: Compare results between siNrf2 and control groups analysis->end

Caption: Experimental workflow for validating this compound's mechanism using siRNA.

Logical Framework for Validation

Validation_Logic cluster_hypothesis Hypothesis cluster_prediction Prediction cluster_observation Expected Observation hypothesis This compound's anti-inflammatory effect is Nrf2-dependent. prediction Knocking down Nrf2 will attenuate the anti-inflammatory effects of this compound. hypothesis->prediction observation In siNrf2-treated cells, This compound will show a significantly reduced ability to: - Decrease NO and pro-inflammatory cytokines - Induce HO-1 and NQO1 expression prediction->observation

Caption: Logical relationship for validating the Nrf2-dependent mechanism of this compound.

Experimental Protocols

Nrf2 Gene Knockdown in RAW264.7 Macrophages using siRNA

1. Cell Culture:

  • Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

2. siRNA Transfection:

  • Prepare two sets of transfection mixtures: one with siRNA targeting Nrf2 (siNrf2) and another with a non-targeting scrambled siRNA (control).

  • For each well of a 6-well plate, dilute 80-100 pmol of siRNA into an appropriate volume of serum-free medium (e.g., Opti-MEM).

  • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.

  • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Add the siRNA-lipid complexes dropwise to the cells.

  • Incubate the cells for 24-48 hours post-transfection.

3. Verification of Nrf2 Knockdown:

  • Quantitative PCR (qPCR):

    • After the incubation period, lyse a subset of cells and extract total RNA.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers specific for Nrf2 and a housekeeping gene (e.g., GAPDH) to determine the relative expression of Nrf2 mRNA in siNrf2-treated cells compared to the scrambled siRNA control.

  • Western Blot:

    • Lyse another subset of cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against Nrf2, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Use an antibody against a loading control (e.g., β-actin) to normalize the results.

4. Treatment and Induction of Inflammation:

  • Following confirmation of successful Nrf2 knockdown, replace the medium with fresh medium.

  • Treat the cells with this compound at a predetermined effective concentration (e.g., 25 µM) or a vehicle control (e.g., DMSO).

  • After a pre-incubation period with this compound (e.g., 1-2 hours), stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A set of cells should remain unstimulated as a negative control.

  • Incubate the cells for an additional 24 hours.

5. Analysis of Anti-Inflammatory Effects:

  • Nitric Oxide (NO) Production:

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) using the Griess reagent assay.

  • Pro-inflammatory Cytokine Levels:

    • Use the cell culture supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Expression of Nrf2 Target Genes:

    • Extract RNA and protein from the cell lysates.

    • Analyze the expression of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), by qPCR and Western blot to confirm that this compound's induction of these genes is Nrf2-dependent.

By comparing the outcomes in the Nrf2-knockdown cells to the control cells, researchers can ascertain the degree to which this compound's anti-inflammatory and antioxidant effects are mediated through the Nrf2 pathway. A significant reduction in the efficacy of this compound in the absence of Nrf2 would provide strong evidence for its mechanism of action.

References

A Researcher's Guide to the Comparative Analysis of Swietenidin B from Diverse Geographical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of Swietenidin B, a promising limonoid compound, from various geographical sources. While direct comparative studies are currently limited in published literature, this document outlines a comprehensive approach to evaluating the yield, purity, and bioactivity of this compound from different plant populations.

Geographical Sources and Significance

This compound is a secondary metabolite found in plants of the Meliaceae family, particularly within the genus Swietenia. The primary species known to contain this compound are Swietenia macrophylla and Swietenia mahagoni. These species are native to the tropical and subtropical regions of the world, including Southeast Asia, South and Central America, and the Caribbean.[1][2][3] The geographical origin of these plants can significantly influence their phytochemical profile due to variations in climate, soil composition, and other environmental factors. A comparative analysis is therefore crucial for identifying sources that yield this compound with the highest purity and most potent therapeutic activity.

Hypothetical Comparative Experimental Workflow

The following diagram outlines a robust workflow for a comparative analysis of this compound from different geographical sources. This process encompasses sample collection, extraction, purification, and comprehensive analysis.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis & Comparison cluster_data Data Interpretation p1 Source A (e.g., Southeast Asia) prep Drying, Grinding of Plant Material (e.g., Seeds) p1->prep p2 Source B (e.g., South America) p2->prep p3 Source C (e.g., Caribbean) p3->prep e1 Maceration with Methanol prep->e1 e2 Liquid-Liquid Fractionation (Hexane, Chloroform, Ethyl Acetate) e1->e2 e3 Column Chromatography e2->e3 e4 Preparative HPLC e3->e4 a1 Yield & Purity Assessment (HPLC, NMR, MS) e4->a1 a2 Bioactivity Screening (e.g., Anti-inflammatory, Anticancer Assays) e4->a2 d1 Quantitative Data Tabulation a1->d1 a3 Signaling Pathway Analysis (e.g., Western Blot) a2->a3 a2->d1 a3->d1 d2 Statistical Analysis d1->d2 d3 Identification of Optimal Source d2->d3

Caption: A workflow for the comparative analysis of this compound.

Detailed Experimental Protocols

The following tables outline the key experimental protocols for the isolation and analysis of this compound.

Table 1: Extraction and Isolation Protocol

StepProcedureDetails
1. Maceration Dried and ground plant material (e.g., 900g of seeds) is macerated in methanol for five days at room temperature with occasional agitation.[4]The resulting extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.[4]
2. Fractionation The crude extract is dissolved in a 5% methanol solution and sequentially partitioned with hexane, chloroform, and ethyl acetate.[4]This separates compounds based on polarity, with limonoids typically concentrating in the ethyl acetate fraction.
3. Column Chromatography The bioactive fraction (e.g., ethyl acetate) is subjected to column chromatography over silica gel.Elution is performed with a gradient of solvents of increasing polarity (e.g., dichloromethane and methanol) to separate the compounds.[4]
4. Preparative HPLC Further purification of the fractions containing this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).[4]An analytical HPLC method should be developed first to determine the optimal separation conditions before scaling up to preparative HPLC.[4]

Table 2: Analytical and Bioactivity Protocols

StepProcedureDetails
1. Purity and Structural Elucidation The purity of the isolated this compound is determined by analytical HPLC. The structure is confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]Comparison of spectroscopic data with published values for this compound confirms its identity.
2. In Vitro Bioactivity Assays The biological activity of this compound from different sources is evaluated using a panel of in vitro assays.Examples include MTT assays for cytotoxicity against cancer cell lines, anti-inflammatory assays (e.g., measuring nitric oxide production), and antioxidant assays (e.g., DPPH radical scavenging).
3. Signaling Pathway Analysis Western blotting can be used to investigate the effect of this compound on specific protein expression levels within a signaling pathway.This can provide insights into the mechanism of action and compare the potency of samples from different geographical origins.

Biological Activities and Potential Signaling Pathway

Extracts from Swietenia species, rich in limonoids like this compound, have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, antimutagenic, anticancer, and antidiabetic activities.[1][2][5][6] A related compound, Swietenine, has been shown to exert its antioxidant and liver-protective effects by modulating the AKT/Nrf2/HO-1 signaling pathway.[7] It is plausible that this compound may act through similar mechanisms.

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its antioxidant and cytoprotective effects.

Caption: Hypothetical AKT/Nrf2/HO-1 signaling pathway for this compound.

Data Presentation for Comparative Analysis

To facilitate a clear comparison, all quantitative data should be summarized in tables.

Table 3: Hypothetical Comparative Data for this compound

Geographical SourcePlant PartYield of Crude Extract (%)Purity of Isolated this compound (%)IC50 (µg/mL) - Cancer Cell Line AIC50 (µg/mL) - Cancer Cell Line B
Source A Seeds7.198.515.222.8
Source B Seeds5.895.220.135.4
Source C Seeds8.399.112.518.9

This structured approach will enable researchers to objectively assess the variations in this compound from different geographical locations and identify the most promising sources for further investigation and potential development into therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of Swietenidin B: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Swietenidin B, a tetranortriterpenoid isolated from the seeds of Swietenia macrophylla, requires careful consideration for its disposal. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on general principles of laboratory chemical waste management is essential. This guide provides a procedural framework for the proper disposal of this compound, emphasizing safety and regulatory compliance.

General Chemical Profile of a Non-Hazardous Phytochemical

PropertyIllustrative DataNotes
Physical State Solid (crystalline/powder)The physical form will influence handling procedures to minimize dust inhalation.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO), sparingly soluble in water.Dictates the choice of solvent for dissolution and cleaning, and influences its environmental fate if improperly disposed of.
Toxicity Data not available; treat as potentially hazardous.In the absence of toxicological data, it is prudent to handle the compound with care, assuming it may have unknown biological effects.
Reactivity Generally stable. Avoid strong oxidizing agents.Standard practice for organic compounds. Incompatible materials should be segregated.
Environmental Hazard Data not available. Avoid release to the environment.Natural products can have unforeseen ecological impacts. Disposal should be contained to prevent environmental contamination.

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline. Always consult and adhere to your institution's specific chemical hygiene plan and local environmental regulations.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.

  • Use nitrile gloves to prevent skin contact.

  • If handling the compound as a powder, work in a chemical fume hood or use a respirator to avoid inhalation of fine particles.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound waste, and any grossly contaminated items (e.g., weighing paper, contaminated gloves), in a designated, sealed, and clearly labeled hazardous waste container.

    • The label should include the chemical name ("this compound"), the quantity, and the date of accumulation.

  • Liquid Waste:

    • If this compound is in a solvent, collect it in a labeled hazardous waste container for organic solvents.[1]

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[1]

    • Aqueous solutions containing this compound should also be collected as hazardous waste unless your institution's guidelines specifically permit drain disposal of very dilute, non-hazardous solutions (which is unlikely without a formal hazard assessment).[2]

  • Sharps Waste:

    • Any sharps (e.g., needles, contaminated glass pipettes) used in handling this compound should be disposed of in a designated sharps container.

3. Decontamination and Cleanup:

  • For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in the solid hazardous waste container.

  • Clean the affected area with an appropriate solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.

4. Storage of Waste:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[3]

  • Ensure containers are kept closed except when adding waste.[3]

  • The storage area should be secure and away from general laboratory traffic.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3]

  • Do not dispose of this compound down the drain or in the regular trash.[2][4]

Logical Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

start Chemical Waste Generated (e.g., this compound) is_sds_available Is a Safety Data Sheet (SDS) available with disposal instructions? start->is_sds_available follow_sds Follow specific disposal instructions on the SDS. is_sds_available->follow_sds Yes no_sds Treat as Hazardous Waste of Unknown Toxicity is_sds_available->no_sds No ehs_disposal Arrange for disposal through Institutional Environmental Health & Safety (EHS). follow_sds->ehs_disposal waste_type Determine Waste Type no_sds->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic or aqueous solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, contaminated glassware) waste_type->sharps_waste Sharps collect_solid Collect in labeled 'Solid Hazardous Waste' container. solid_waste->collect_solid collect_liquid Collect in labeled 'Liquid Hazardous Waste' container. (Segregate incompatible solvents) liquid_waste->collect_liquid collect_sharps Collect in designated 'Sharps' container. sharps_waste->collect_sharps collect_solid->ehs_disposal collect_liquid->ehs_disposal collect_sharps->ehs_disposal

Decision workflow for this compound disposal.

By adhering to these general yet crucial safety and disposal procedures, researchers can responsibly manage this compound waste, ensuring the protection of themselves, their colleagues, and the environment. Always prioritize safety and compliance in all laboratory operations.

References

Essential Safety and Logistical Information for Handling Swietenidin B

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling Swietenidin B. The following table summarizes recommended PPE based on the analysis of safety data for related compounds.

Protection Type Equipment Specification/Standard Purpose
Eye/Face Protection Safety GogglesEN 166 (EU) or NIOSH (US) approvedProtects against splashes and dust.
Skin Protection Chemical-resistant glovesNitrile or other appropriate materialPrevents direct skin contact.
Lab coat/Protective clothingFire/flame resistant and imperviousProtects skin and personal clothing from contamination.
Respiratory Protection Full-face respiratorNIOSH/MSHA approvedUse if exposure limits are exceeded or if irritation occurs.

Safe Handling and Experimental Protocols

Adherence to strict protocols is necessary to maintain a safe laboratory environment.

General Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not ingest or inhale.[1]

  • Wash hands thoroughly after handling.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Keep containers tightly closed when not in use.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable material.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound in a chemical fume hood to prevent inhalation of dust.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Post-handling: After use, decontaminate all surfaces and equipment. Remove and dispose of PPE as contaminated waste. Wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Method Container
Unused this compound Dispose of as hazardous chemical waste.Clearly labeled, sealed waste container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.Puncture-resistant, labeled container.
Contaminated PPE (e.g., gloves, lab coat) Bag and dispose of as hazardous waste.Labeled, sealed waste bag.
Contaminated Solvents Collect in a designated solvent waste container.Labeled, sealed solvent waste bottle.

General Disposal Guidelines:

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a clear and immediate response is essential to mitigate risks. The following diagram outlines the logical workflow for handling a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Situation cluster_Cleanup Containment and Cleanup cluster_Follow_Up Post-Spill Actions cluster_Emergency_Services Emergency Response Spill Chemical Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess_Size Assess spill size and nature Evacuate->Assess_Size Is_Major Major Spill? Assess_Size->Is_Major Don_PPE Don appropriate PPE Is_Major->Don_PPE No Call_EHS Call Emergency Services / EHS Is_Major->Call_EHS Yes Contain_Spill Contain the spill with absorbent material Don_PPE->Contain_Spill Collect_Waste Collect waste into a labeled container Contain_Spill->Collect_Waste Decontaminate Decontaminate the area Collect_Waste->Decontaminate Dispose Dispose of waste according to EHS guidelines Decontaminate->Dispose Report Report the incident Dispose->Report Call_EHS->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.